3-Chloro-3-deoxy-D-glucose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C6H11ClO5 |
|---|---|
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
JWYWFHQMFHJVRH-SLPGGIOYSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)Cl)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)Cl)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose that serves as a valuable tool in glycobiology and biomedical research. Its structural modification, the substitution of a hydroxyl group with a chlorine atom at the C-3 position, confers unique chemical and biological properties. This document provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound. It is intended to be a technical resource for researchers exploring its potential applications, particularly in the study of carbohydrate metabolism and transport.
Chemical and Physical Properties
This compound is a white to off-white powder. Its core chemical and physical properties are summarized in the table below, providing a comparative overview of key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₅ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| CAS Number | 22933-89-7 | [1] |
| Melting Point | 140-144 °C | |
| Boiling Point | 473.715 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in water. | |
| Appearance | White to off-white powder | |
| Storage | Store at < -15°C | [1] |
Synthesis
The synthesis of this compound is typically achieved through a multi-step process starting from a protected derivative of D-glucose, commonly 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose. This starting material has a free hydroxyl group only at the C-3 position, allowing for regioselective modification.
Experimental Protocol: Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a general approach for the chlorination of the C-3 position followed by deprotection to yield the final product.
Step 1: Chlorination of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous pyridine (B92270)
-
Anhydrous toluene
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and triphenylphosphine in anhydrous pyridine and anhydrous toluene.
-
Add carbon tetrachloride dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to obtain 3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Step 2: Acidic Hydrolysis (Deprotection)
-
Materials:
-
3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid (e.g., 80%) or another suitable acid catalyst
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified 3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in the aqueous acetic acid solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Concentrate the solution under reduced pressure to remove the solvents.
-
The crude this compound can be purified by recrystallization from a solvent system such as ethanol/diethyl ether.
-
Caption: Synthetic workflow for this compound.
Spectral Data
Detailed spectral analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The presence of the electronegative chlorine atom at C-3 will cause a downfield shift for the proton and carbon at this position compared to D-glucose.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum in D₂O would be expected to show a complex set of signals corresponding to the α and β anomers in equilibrium. The anomeric proton (H-1) would appear as two distinct doublets. The proton at C-3 (H-3) would likely be a doublet of doublets, coupled to H-2 and H-4, and its chemical shift would be significantly downfield compared to that in D-glucose.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will also show distinct signals for the α and β anomers. The C-3 carbon signal is expected to be significantly shifted downfield due to the deshielding effect of the attached chlorine atom.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Features: Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) with an approximate ratio of 3:1 would be expected, though it may be of low intensity. Fragmentation would likely involve the loss of water (H₂O), hydrogen chloride (HCl), and various carbohydrate-specific fragmentation pathways. Common fragments would include those resulting from cleavage of the carbon-carbon bonds within the sugar ring.
Biological Activity and Mechanism of Action
This compound has been utilized as a synthetic compound to investigate the effects of substituents on the transport of molecules across cellular membranes.[1] Its hydrophobic nature allows it to be transported via passive diffusion.[1]
Interaction with Glucose Transporters
Given its structural similarity to glucose, this compound is a potential competitive inhibitor of glucose transporters (GLUTs). The chlorine atom at the C-3 position may interfere with the binding of the sugar to the transporter protein, thereby inhibiting the uptake of glucose into cells. This inhibitory action could have implications for cancer cells, which often exhibit upregulated glucose metabolism.
Effects on Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway
By potentially inhibiting glucose uptake, this compound could indirectly affect major glucose metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). A reduction in intracellular glucose would lead to decreased flux through these pathways, impacting cellular energy production (ATP) and the synthesis of biosynthetic precursors (e.g., ribose-5-phosphate (B1218738) for nucleotides from the PPP). Furthermore, it is plausible that this compound or its phosphorylated derivative could directly inhibit key enzymes within these pathways, such as hexokinase. The analogous compound, 3-deoxyglucosone (B13542), has been shown to inhibit hexokinase activity.[2]
References
An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-3-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Chloro-3-deoxy-D-glucose, a halogenated glucose analog of interest in glycobiology and for the study of carbohydrate-mediated biological processes. This document details a viable synthetic pathway, including experimental protocols, and discusses purification strategies.
Introduction
This compound is a synthetic monosaccharide in which the hydroxyl group at the C-3 position of D-glucose is replaced by a chlorine atom. This structural modification imparts unique physicochemical properties, making it a valuable tool for investigating the role of specific hydroxyl groups in carbohydrate-protein interactions and enzymatic processes. Notably, it has been utilized in studies concerning the transport of molecules across cellular membranes. Due to its structural similarity to D-glucose, it can serve as a probe to elucidate the mechanisms of glucose transporters.
Synthetic Approach
The synthesis of this compound can be achieved through a multi-step process commencing from a readily available glucose derivative. A key strategy involves the nucleophilic opening of an epoxide precursor, which allows for the stereospecific introduction of the chloro substituent at the C-3 position.
A viable synthetic route starts from 1,6-anhydro-β-D-glucopyranose and proceeds through the formation of a protected epoxide intermediate, 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose. The subsequent reaction with a chloride source yields the protected 3-chloro-3-deoxy-glucose derivative, which is then deprotected to afford the final product.
Overall Synthetic Pathway
The logical workflow for the synthesis is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound.
Preparation of 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose
This protocol is adapted from the work of Grindley et al. (1987) and describes the crucial step of introducing the chlorine atom.[1]
Materials:
-
1,6:2,3-Dianhydro-4-O-benzyl-β-D-allopyranose
-
Tetraethylammonium (B1195904) chloride (catalytic amount)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose (10 mmol, 2.34 g) and tetraethylammonium chloride (1.5 mmol, 0.25 g) in dry 1,1,2,2-tetrachloroethane is heated at reflux.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using chloroform as the eluent.[1]
-
The solid obtained is recrystallized from ethanol to yield colorless crystals of 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose.[1]
Deprotection of 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose
The removal of the 1,6-anhydro bridge and the O-benzyl ether protecting group is necessary to obtain the final product. This can be achieved by acid-catalyzed hydrolysis and hydrogenolysis, respectively.
Materials:
-
1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose
-
Trifluoroacetic acid (TFA)
-
Water
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas supply
Procedure:
-
Acid Hydrolysis (Removal of 1,6-anhydro bridge): The protected intermediate is dissolved in a mixture of trifluoroacetic acid and water and stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The acid is then neutralized, and the product is extracted.
-
Hydrogenolysis (Removal of O-benzyl group): The product from the previous step is dissolved in methanol or ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound.
Purification of this compound
The final product can be purified by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes)
Procedure:
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto a silica gel column.
-
The column is eluted with an appropriate solvent system, starting with a less polar mixture and gradually increasing the polarity.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Specific Rotation (c, solvent) | Reference |
| 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose | C₁₃H₁₅ClO₄ | 270.71 | 76 | 61-62 | -34.3° (0.97, CHCl₃) | [Grindley et al., 1987][1] |
| Final Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₁₁ClO₅ | 198.60 |
Biological Context: A Probe for Glucose Transporters
This compound, as a glucose analog, is transported across cell membranes via glucose transporters (GLUTs). The mechanism of transport is facilitated diffusion, a process that does not require energy and relies on a concentration gradient. The interaction of such analogs with GLUTs provides valuable insights into the transporter's substrate specificity and conformational changes during the transport cycle.
Caption: Facilitated diffusion of this compound via a GLUT transporter.
References
The Core Mechanism of 3-Chloro-3-deoxy-D-glucose: A Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
3-Chloro-3-deoxy-D-glucose is a synthetic monosaccharide and a halogenated derivative of D-glucose. While direct experimental evidence detailing its precise mechanism of action is limited, its structural similarity to other glucose analogs, such as 2-deoxy-D-glucose and 3-deoxy-3-fluoro-D-glucose, provides a strong basis for a hypothesized mechanism centered on the disruption of cellular glucose metabolism. This technical guide consolidates the available information and presents a putative mechanism of action for this compound, alongside proposed experimental protocols to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting metabolic pathways.
Introduction
Altered glucose metabolism is a hallmark of various pathological states, including cancer and viral infections. This has led to the development of glucose analogs designed to interfere with these metabolic pathways. This compound belongs to this class of compounds. It is a synthetic molecule where the hydroxyl group at the C-3 position of D-glucose is replaced by a chlorine atom. This modification is expected to alter its interaction with cellular machinery that recognizes and processes glucose.
Based on studies of analogous compounds, it is proposed that this compound acts as a competitive inhibitor of glucose transport and metabolism, primarily targeting the initial steps of the glycolytic pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₅ |
| Molecular Weight | 198.6 g/mol |
| CAS Number | 22933-89-7 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage | Store at -20°C |
Proposed Mechanism of Action
The mechanism of action for this compound is hypothesized to proceed through several key steps, from cellular uptake to the disruption of downstream metabolic pathways.
Cellular Uptake
It is proposed that this compound is transported into cells via glucose transporters (GLUTs), competitively inhibiting the uptake of natural D-glucose. Some evidence also suggests that due to its increased hydrophobicity compared to glucose, it may also cross cellular membranes via passive diffusion[1].
Inhibition of Glycolysis
Following cellular uptake, it is anticipated that this compound, like 2-deoxy-D-glucose, is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase would phosphorylate it to form this compound-6-phosphate. However, the presence of the chlorine atom at the C-3 position is expected to prevent the subsequent isomerization of the molecule by phosphoglucose (B3042753) isomerase, leading to the accumulation of the phosphorylated analog. This accumulation competitively inhibits hexokinase, thereby blocking the initial committed step of glycolysis.
The proposed inhibitory action is depicted in the following signaling pathway diagram.
Figure 1: Proposed mechanism of glycolysis inhibition by this compound.
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are proposed.
Cellular Uptake Assay
This protocol aims to determine if this compound competes with D-glucose for cellular uptake.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, A549) to 80-90% confluency in 24-well plates.
-
Starvation: Prior to the assay, starve the cells in glucose-free medium for 1-2 hours.
-
Treatment: Incubate the cells with a fixed concentration of radiolabeled D-glucose (e.g., [³H]-2-deoxy-D-glucose) and varying concentrations of this compound for a short period (e.g., 5-10 minutes).
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the intracellular radioactivity against the concentration of this compound to determine the inhibitory effect on glucose uptake.
Hexokinase Activity Assay
This assay will determine if this compound is a substrate and/or inhibitor of hexokinase.
Methodology:
-
Enzyme Reaction: Prepare a reaction mixture containing purified hexokinase, ATP, MgCl₂, and a coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP⁺).
-
Substrate/Inhibitor Addition:
-
To test as a substrate, add varying concentrations of this compound to the reaction mixture and monitor the rate of NADP⁺ reduction to NADPH at 340 nm.
-
To test as an inhibitor, add a fixed concentration of D-glucose and varying concentrations of this compound to the reaction mixture and monitor the rate of NADPH formation.
-
-
Data Analysis: Calculate the kinetic parameters (Km, Vmax, and Ki) to characterize the interaction of this compound with hexokinase.
Glycolysis Stress Test
This protocol assesses the impact of this compound on the overall glycolytic flux in live cells.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration.
-
Extracellular Flux Analysis: Use a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), a proxy for glycolysis. The assay involves sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor to drive maximal glycolysis), and 2-deoxy-D-glucose (a glycolysis inhibitor to establish a non-glycolytic baseline).
-
Data Analysis: Analyze the ECAR profiles to determine the effect of this compound on basal glycolysis and glycolytic capacity.
The logical workflow for these experimental protocols is illustrated below.
Figure 2: Logical workflow for the experimental validation of the proposed mechanism.
Conclusion
While direct experimental data on the mechanism of action of this compound is not yet available, its structural analogy to other well-characterized glucose derivatives strongly suggests that it functions as a competitive inhibitor of glucose transport and metabolism. The proposed mechanism involves cellular uptake via glucose transporters, phosphorylation by hexokinase, and subsequent inhibition of the glycolytic pathway due to the accumulation of the phosphorylated analog. The experimental protocols outlined in this guide provide a clear path for researchers to investigate and validate this hypothesized mechanism, which will be crucial for the potential development of this compound as a therapeutic agent.
References
In Vitro Studies with 3-Deoxy-D-glucose Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of in vitro studies involving 3-deoxy-D-glucose analogs, with a primary focus on the well-characterized compounds 2-deoxy-D-glucose (2-DG) and 3-deoxy-3-fluoro-D-glucose (3-FG). While the specific compound 3-Chloro-3-deoxy-D-glucose is a synthetic molecule noted for its use in studying membrane transport due to its hydrophobic nature and ability to undergo passive diffusion, detailed in vitro studies on its specific mechanism of action and effects on cellular signaling are limited in publicly available research.[1] In contrast, extensive research on 2-DG and 3-FG provides valuable insights into the potential mechanisms and applications of this class of glucose analogs, particularly in the context of cancer metabolism.
These compounds act as mimics of D-glucose and interfere with glucose metabolism, a pathway often upregulated in cancer cells (the Warburg effect).[2] This guide will detail the experimental protocols used to study these effects, present quantitative data from various in vitro studies, and visualize the key signaling pathways involved.
Core Concepts: Inhibition of Glycolysis
The primary mechanism of action for deoxy-D-glucose analogs like 2-DG is the inhibition of glycolysis.[2] These molecules are transported into the cell via glucose transporters (GLUTs). Once inside, they are phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. The resulting phosphorylated analog (e.g., 2-deoxy-D-glucose-6-phosphate) cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell.[2][3] This accumulation competitively inhibits hexokinase and disrupts the downstream glycolytic flux, leading to ATP depletion and, in many cancer cell lines, cell death.[3][4]
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from in vitro studies on deoxy-D-glucose analogs.
Table 1: Effects of 2-Deoxy-D-glucose (2-DG) on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| SkBr3, MDA/MB468, MCF7 | Breast Cancer | Varies | Decreased cell viability (MTT assay) | [5] |
| SkBr3 | Breast Cancer | 16 mM | Induction of caspase 3 activity | [5] |
| HCT116 | Colon Carcinoma | Not specified | Suppression of apoptosis | [6] |
| SK-N-BE(2) | Neuroblastoma | Not specified | Induction of cell death | [6] |
| Glioblastoma cells | Glioblastoma | Not specified | Increased sensitivity to BCNU | [7] |
| Hepatoma cells | Hepatocellular Carcinoma | Not specified | Inhibition of cell viability, cell cycle retardation | [8] |
Table 2: Kinetic Parameters of Hexose Transport in Human Erythrocytes
| Sugar | Half-saturation Constant (Km) Relationship | Reference |
| 3-deoxy-3-fluoro-D-glucose | = 3-O-methyl-D-glucose < D-glucose < D-mannose < 3-deoxy-D-glucose < D-galactose < L-arabinose | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of 2-DG on breast cancer cell lines.[5]
-
Cell Lines: SkBr3, MDA/MB468, MCF7 human breast cancer cell lines.
-
Reagents: 2-deoxy-D-glucose (2-DG), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of 2-DG for the desired duration (e.g., 4 hours).
-
Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express the results as a percentage of control (non-treated) cells.
-
Apoptosis Assay (Caspase 3 Activity)
This protocol is based on the evaluation of 2-DG-induced apoptosis in breast cancer cells.[5]
-
Cell Line: SkBr3 human breast cancer cell line.
-
Reagents: 2-DG, Caspase 3 substrate (e.g., DEVD-pNA), cell lysis buffer.
-
Procedure:
-
Treat SkBr3 cells with the desired concentration of 2-DG (e.g., 16 mM) for various time points (e.g., 4 and 6 hours).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Incubate the cell lysate with the caspase 3 substrate.
-
Measure the cleavage of the substrate spectrophotometrically at the appropriate wavelength.
-
As a control, pre-incubate some samples with a caspase 3 inhibitor (e.g., DEVD-FMK) before adding the substrate.
-
Glucose Uptake Assay
This is a general protocol for measuring glucose uptake using radiolabeled glucose analogs.
-
Reagents: Radiolabeled glucose analog (e.g., [14C]-D-glucose or a fluorescent analog), cell culture medium.
-
Procedure:
-
Culture cells to a suitable confluency in multi-well plates.
-
Wash the cells with a glucose-free buffer.
-
Incubate the cells with the radiolabeled or fluorescent glucose analog for a defined period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of internalized analog using a scintillation counter or fluorescence reader.
-
For competitive inhibition assays, co-incubate the cells with the labeled analog and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of 2-Deoxy-D-glucose
The following diagram illustrates the mechanism by which 2-DG inhibits glycolysis.
Caption: Mechanism of 2-Deoxy-D-glucose action.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines a typical workflow for the in vitro evaluation of a deoxy-D-glucose analog.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and… [ouci.dntb.gov.ua]
- 8. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 3-Chloro-3-deoxy-D-glucose on Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific effects of 3-Chloro-3-deoxy-D-glucose on the glycolytic pathway is limited in publicly available scientific literature. The following guide is based on established principles of glycolysis, the known mechanisms of analogous glucose derivatives, and hypothesized interactions. The experimental protocols provided are established methods for assessing glycolytic inhibition and can be adapted to investigate the effects of this compound.
Introduction
Glycolysis is a fundamental metabolic pathway essential for energy production in virtually all living organisms. The pathway's dysregulation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention. Glucose analogs, synthetic molecules that mimic the structure of glucose, are invaluable tools for studying and modulating glycolytic activity. One such analog is this compound, a synthetic monosaccharide. While primarily utilized in studies of membrane transport, its structural similarity to D-glucose suggests a potential role as a modulator of glycolysis. This technical guide provides an in-depth overview of the hypothesized effects of this compound on this central metabolic pathway, supported by detailed experimental protocols for its investigation.
Hypothesized Mechanism of Action
Based on the well-documented mechanisms of other glucose analogs, such as 2-deoxy-D-glucose (2-DG), a plausible mechanism for the action of this compound on glycolysis can be proposed. The central hypothesis is that this compound acts as a competitive inhibitor of glycolysis.
The proposed sequence of events is as follows:
-
Cellular Uptake: this compound is transported into the cell via glucose transporters (GLUTs), competing with endogenous glucose.
-
Phosphorylation by Hexokinase: Once inside the cell, it is likely phosphorylated by hexokinase (HK) at the C6 position, forming this compound-6-phosphate. This step consumes ATP.
-
Inhibition of Downstream Enzymes: The presence of the chloro group at the C3 position is expected to sterically hinder the action of phosphoglucose (B3042753) isomerase (PGI), the enzyme that catalyzes the next step in glycolysis. This would lead to the accumulation of the phosphorylated analog.
-
Feedback Inhibition: The accumulation of this compound-6-phosphate could potentially lead to feedback inhibition of hexokinase, further reducing the overall glycolytic flux.
This proposed mechanism suggests that this compound could effectively disrupt the normal flow of glucose through the glycolytic pathway, leading to a reduction in ATP production and the synthesis of downstream metabolites.
Signaling Pathways and Experimental Workflows
To visualize the hypothesized mechanism and the experimental approaches to validate it, the following diagrams are provided.
Quantitative Data Summary
Table 1: Effect of this compound on Glycolytic Parameters in Cultured Cells
| Concentration of this compound (mM) | Glucose Uptake (% of Control) | Lactate Production (% of Control) | Extracellular Acidification Rate (ECAR) (% of Control) |
| 0 (Control) | 100 ± 5 | 100 ± 6 | 100 ± 4 |
| 0.1 | Data to be determined | Data to be determined | Data to be determined |
| 1 | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined |
| IC50 (mM) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Kinetic Analysis of Glycolytic Enzyme Inhibition by this compound-6-phosphate
| Enzyme | Substrate | Inhibitor (this compound-6-phosphate) | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Inhibition Type |
| Hexokinase | D-Glucose | - | Data | Data | - | - |
| + | Data | Data | Data | Competitive/Non-competitive | ||
| Phosphoglucose Isomerase | Glucose-6-phosphate | - | Data | Data | - | - |
| + | Data | Data | Data | Competitive/Non-competitive |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to validate the hypothesized effects of this compound on glycolysis.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the extracellular medium, providing a direct measure of the initial step of glycolysis.
-
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Phloretin (a known glucose transporter inhibitor, as a positive control)
-
Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader (for fluorescent analog)
-
-
Protocol:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash cells twice with warm KRH buffer.
-
Pre-incubate cells for 30 minutes at 37°C with KRH buffer containing various concentrations of this compound or phloretin.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose or 2-NBDG to each well.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
For fluorescent glucose, measure the fluorescence of the lysate using a plate reader.
-
Normalize the results to the total protein concentration of each sample.
-
Lactate Production Assay
This assay quantifies the amount of lactate, a major end-product of glycolysis, secreted into the culture medium.
-
Materials:
-
Cell line and culture medium
-
This compound
-
Lactate assay kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Extracellular Acidification Rate (ECAR) Assay
This assay provides a real-time measurement of the rate at which cells acidify their surrounding medium, which is largely a result of lactate efflux.
-
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
XF cell culture microplates
-
Assay medium (low-buffered)
-
This compound
-
Glucose, Oligomycin (B223565), and 2-Deoxyglucose (for glycolysis stress test)
-
-
Protocol:
-
Seed cells in an XF cell culture microplate and allow them to form a monolayer.
-
Replace the growth medium with the assay medium and incubate in a CO₂-free incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the compounds to be injected (e.g., this compound, glucose, oligomycin, 2-DG).
-
Place the microplate in the extracellular flux analyzer and initiate the assay protocol.
-
Measure the basal ECAR before and after the injection of this compound.
-
Perform a glycolysis stress test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-DG (a glycolysis inhibitor) to determine key glycolytic parameters in the presence and absence of this compound.
-
Hexokinase Activity Assay
This in vitro assay directly measures the activity of hexokinase, the first enzyme in the glycolytic pathway.
-
Materials:
-
Purified hexokinase enzyme
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
D-Glucose
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
This compound (to be phosphorylated to this compound-6-phosphate for use as a potential inhibitor)
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing reaction buffer, ATP, NADP⁺, and G6PDH.
-
Add D-glucose as the substrate.
-
To test for inhibition, add the pre-phosphorylated this compound-6-phosphate to the reaction mixture.
-
Initiate the reaction by adding purified hexokinase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the enzyme activity and determine the kinetic parameters (Km, Vmax, Ki) in the presence and absence of the inhibitor.
-
Conclusion
While this compound remains a relatively understudied glucose analog in the context of glycolysis, its structural characteristics strongly suggest a potential inhibitory role. The hypothesized mechanism, centered on competitive uptake and subsequent blockage of downstream enzymatic steps, provides a solid framework for future investigations. The experimental protocols detailed in this guide offer robust and well-established methods for elucidating the precise effects of this compound on glycolytic flux and enzyme kinetics. Such studies will be crucial in determining its potential as a research tool for dissecting glycolytic regulation and as a starting point for the development of novel therapeutic agents targeting metabolic pathways.
Structural Analysis of 3-Chloro-3-deoxy-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 3-Chloro-3-deoxy-D-glucose, a halogenated derivative of D-glucose. This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and characterization, and presents a putative biological signaling pathway based on the known mechanisms of analogous glucose derivatives. The information is intended to support researchers, scientists, and drug development professionals in their work with this and similar compounds.
Chemical and Physical Properties
This compound is a monosaccharide derivative where the hydroxyl group at the C-3 position is substituted with a chlorine atom. This modification significantly influences its chemical reactivity and biological activity compared to its parent molecule, D-glucose.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₅ | PubChem[1] |
| Molecular Weight | 198.60 g/mol | PubChem[1] |
| IUPAC Name | (2S,3R,4R,5R,6R)-3-Chloro-6-(hydroxymethyl)oxane-2,4,5-triol | PubChem[1] |
| CAS Number | 22933-89-7 | Guidechem[2] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred |
| Melting Point | Not available | |
| Boiling Point | 473.715 °C at 760 mmHg (Predicted) | Guidechem[2] |
| Density | 1.645 g/cm³ (Predicted) | Guidechem[2] |
Synthesis
Proposed Synthesis Workflow
The following diagram illustrates a potential synthetic pathway starting from a protected D-glucose derivative.
References
An In-depth Technical Guide to the Safety and Handling of 3-Chloro-3-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and known biological context of 3-Chloro-3-deoxy-D-glucose. The information is intended for use in a laboratory research setting by qualified professionals.
Chemical and Physical Properties
This compound is a synthetic chlorinated monosaccharide. While specific toxicological data is limited, its structural similarity to other halogenated sugars warrants careful handling. The known chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₅ | PubChem |
| Molecular Weight | 198.60 g/mol | PubChem |
| CAS Number | 22933-89-7 | Vendor Information |
| Appearance | White to off-white powder | Vendor Information |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in water and methanol | General knowledge |
| Storage | Store at -20°C | Vendor Information |
Safety and Handling
Hazard Identification
While not classified under GHS, related chlorinated sugar compounds may cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. The toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against splashes and dust particles. |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and exposed skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or when generating dust. | Minimizes inhalation of airborne particles. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container for chemical waste disposal. Do not dispose of down the drain.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. The following protocols are representative methods based on the synthesis and analysis of similar halogenated sugar derivatives.
Representative Synthesis of a 3-Deoxy-3-substituted-D-glucose Derivative
This protocol is adapted from a general method for the synthesis of 3-deoxy-3-substituted-D-glucose derivatives via nucleophilic opening of an epoxide precursor.[1]
Objective: To synthesize a this compound derivative from a suitable protected epoxide precursor.
Materials:
-
1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose (epoxide precursor)
-
Tetraethylammonium (B1195904) chloride
-
1,1,2,2-Tetrachloroethane (B165197) (solvent)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve the epoxide precursor (1 equivalent) and a catalytic amount of tetraethylammonium chloride in 1,1,2,2-tetrachloroethane in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound derivative.
-
Characterize the purified product by NMR and mass spectrometry.
Caption: General workflow for the synthesis of a this compound derivative.
Representative Purification and Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) can be used for the purification and analysis of chlorinated monosaccharides.
Objective: To purify and analyze this compound using HPLC.
Instrumentation and Materials:
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
-
Reversed-phase C18 column or a specialized carbohydrate analysis column
-
Mobile phase: Acetonitrile (B52724)/Water gradient
-
This compound sample
-
High-purity water and acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 5% acetonitrile and increasing to 50% over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detector: RID or ELSD.
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Purification (if applicable): Collect the fractions corresponding to the desired peak.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.
Biological Activity and Signaling Pathways
Direct experimental evidence on the biological activity and signaling pathways specifically modulated by this compound is limited. However, studies on its fluoro-analog, 3-deoxy-3-fluoro-D-glucose (3-FDG), provide insights into its potential metabolic fate and cellular effects. It is important to note that the difference in the halogen atom may lead to different biological activities.
Inferred Metabolic Pathway
Based on studies with 3-deoxy-3-fluoro-D-glucose, it is plausible that this compound is not a substrate for glycolysis but may be metabolized by other pathways. The primary metabolic routes for 3-FDG are direct oxidation and reduction, and it is hypothesized that this compound may follow a similar fate.[2]
Caption: Inferred metabolic pathway of this compound based on its fluoro-analog.
Potential Effects on Cellular Signaling
Halogenated glucose analogs, such as 2-deoxy-D-glucose and its derivatives, are known to interfere with glucose metabolism, particularly glycolysis. While this compound is not expected to be a direct substrate for glycolysis due to the modification at the C3 position, it may still have indirect effects on cellular energy metabolism. For instance, its metabolism via aldose reductase could consume NADPH, potentially impacting the cellular redox balance.
Studies on 2-halogenated glucose analogs have shown that they can inhibit glycolysis and preferentially kill hypoxic tumor cells.[3] The efficacy of these analogs is related to their ability to be phosphorylated by hexokinase. Given the substitution at the 3-position, it is less likely that this compound would be a substrate for hexokinase.
Conclusion
This compound is a valuable research compound for which detailed safety and biological data are still emerging. This guide provides a summary of the currently available information and best-practice recommendations for its safe handling and use in a research setting. Researchers should exercise caution, perform thorough risk assessments, and adhere to standard laboratory safety procedures. Further studies are warranted to fully elucidate its toxicological profile and biological mechanisms of action.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glucose Uptake Assays in Research and Drug Development
These application notes provide a comprehensive overview and detailed protocols for measuring glucose uptake in cells, a critical process in metabolic research and a key target in drug discovery for diseases such as cancer and diabetes. The following sections detail the principles and methodologies for commonly employed glucose uptake assays.
Introduction to Glucose Uptake Assays
The measurement of glucose uptake is fundamental to understanding cellular metabolism and identifying therapeutic agents that modulate this process. Assays to quantify glucose transport into cells typically rely on glucose analogs. These molecules are recognized and transported by glucose transporters (GLUTs) but may differ in their subsequent intracellular metabolism. The choice of analog and detection method depends on the specific research question and experimental setup.
Commonly used glucose analogs include:
-
2-Deoxy-D-glucose (2-DG): This is the most widely used glucose analog. It is transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P). Because 2-DG6P cannot be further metabolized in the glycolytic pathway, it accumulates intracellularly, providing a measure of glucose uptake.[1][2][3]
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose (2-NBDG): A fluorescently labeled glucose analog that allows for the direct visualization and quantification of glucose uptake by fluorescence microscopy, flow cytometry, or plate readers.[4][5][6]
-
3-O-Methyl-D-glucose (3-OMG): This analog is transported into the cell but is not phosphorylated. It therefore equilibrates across the cell membrane, and its uptake must be measured over a short time frame to reflect transport rates.[1][7][8]
-
Radiolabeled Glucose Analogs (e.g., [³H]-2-DG, [¹⁴C]-2-DG): These provide a highly sensitive method for quantifying glucose uptake and are often considered the gold standard.[1][4][8] However, their use involves handling radioactive materials, which requires special precautions and disposal procedures.[4]
Key Signaling Pathway: Insulin-Stimulated Glucose Uptake
A primary application of glucose uptake assays is to study insulin (B600854) signaling. In insulin-sensitive tissues like adipose and muscle, insulin binding to its receptor triggers a signaling cascade that results in the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Protocols
The following are detailed protocols for colorimetric/luminescent and fluorescent glucose uptake assays.
Protocol 1: 2-Deoxy-D-glucose (2-DG) Uptake Assay (Colorimetric/Luminescent)
This protocol is based on the principle of measuring the intracellular accumulation of 2-DG6P.[2][10]
Experimental Workflow:
Caption: General workflow for a 2-deoxy-D-glucose uptake assay.
Materials:
-
Cells (e.g., 3T3-L1 adipocytes, L6 myotubes, or cancer cell lines)
-
96-well tissue culture plates
-
Serum-free and glucose-free culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer or Phosphate-Buffered Saline (PBS)
-
Test compounds (e.g., insulin, inhibitors)
-
2-Deoxy-D-glucose (2-DG)
-
Stop solution
-
Cell lysis buffer
-
Glucose Uptake-Glo™ Assay kit (Promega) or similar colorimetric/fluorometric detection kit[4][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and culture overnight.[4][5]
-
Serum Starvation: To increase glucose demand, incubate cells in serum-free medium for 4 hours to overnight.[11][12]
-
Glucose Starvation: Wash cells with glucose-free KRB buffer or PBS and incubate in the same buffer for 40-60 minutes at 37°C.[11]
-
Treatment: Add test compounds (e.g., insulin for stimulation, or inhibitors) and incubate for the desired time (e.g., 10-30 minutes for insulin).[4][12]
-
Initiate Glucose Uptake: Add 2-DG to a final concentration of 1 mM and incubate for 10-20 minutes at room temperature or 37°C.[4][11]
-
Stop Uptake: Add stop buffer to terminate the reaction and wash the cells three times with ice-cold PBS to remove extracellular 2-DG.[2][11]
-
Cell Lysis: Lyse the cells using the provided extraction or lysis buffer. Some protocols may require a freeze-thaw cycle followed by heating to inactivate enzymes.[2]
-
Detection:
-
Add neutralization buffer, followed by the detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH) and NADP+.[10]
-
G6PDH oxidizes the accumulated 2-DG6P, leading to the reduction of NADP+ to NADPH.[10]
-
The amount of NADPH produced is proportional to the 2-DG uptake and is measured using a coupled enzymatic reaction that generates a colorimetric or luminescent signal.[3]
-
-
Measurement: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: Quantify 2-DG6P concentration using a standard curve and normalize to protein concentration or cell number.
Protocol 2: 2-NBDG Glucose Uptake Assay (Fluorescent)
This protocol utilizes the fluorescent glucose analog 2-NBDG for direct measurement of glucose uptake.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
Glucose-free culture medium
-
Test compounds
-
2-NBDG
-
Assay Buffer (e.g., PBS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Initiate Glucose Uptake: Add 2-NBDG (final concentration typically 150-200 µM) to the cells in glucose-free medium, along with test compounds.[4][5]
-
Incubation: Incubate for 10 minutes to 1.5 hours. The optimal time should be determined empirically for each cell line and experimental condition.[4][5]
-
Stop Uptake and Wash: Remove the 2-NBDG containing medium and wash the cells multiple times with ice-cold Assay Buffer to remove extracellular fluorescence.
-
Measurement:
-
Plate Reader: Measure fluorescence intensity at an excitation/emission of ~485/535 nm.[5]
-
Flow Cytometry: Harvest cells by trypsinization, wash, and resuspend in Assay Buffer. Analyze immediately on a flow cytometer.[4][5]
-
Microscopy: Visualize and quantify cellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: Background fluorescence from control wells (no 2-NBDG) should be subtracted. Normalize the fluorescence signal to cell number or protein concentration.
Data Presentation
Quantitative data from glucose uptake assays should be presented in a clear and structured format.
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | 2-DG Assay | 2-NBDG Assay | Reference |
| Cell Seeding Density | 1-5 x 10⁴ cells/well | 1-5 x 10⁴ cells/well | [4][5] |
| Serum Starvation | 4 - 12 hours | 4 - 12 hours | [11][12] |
| Glucose Starvation | 40 - 60 minutes | 40 - 60 minutes | [11] |
| Insulin Stimulation | 100 - 200 nM for 30 min | 5 - 100 nM for 30 min | [12] |
| Analog Concentration | 1 mM | 150 - 200 µM | [4][5][11] |
| Uptake Incubation | 10 - 20 minutes | 10 - 90 minutes | [4][5][11] |
Table 2: Example Data from a Glucose Uptake Assay
| Treatment | Glucose Uptake (pmol/min/mg protein) | % of Control |
| Vehicle Control | 50.2 ± 4.5 | 100% |
| Insulin (100 nM) | 155.8 ± 12.1 | 310% |
| Inhibitor X (10 µM) | 25.1 ± 3.2 | 50% |
| Insulin + Inhibitor X | 78.4 ± 8.9 | 156% |
Conclusion
The protocols and information provided herein offer a robust framework for researchers, scientists, and drug development professionals to accurately measure cellular glucose uptake. While assays based on 2-DG and 2-NBDG are well-established and versatile, the choice of the specific assay should be guided by the experimental goals, available equipment, and the cell systems being studied. These assays are invaluable tools for elucidating the mechanisms of metabolic control and for the discovery of novel therapeutics targeting glucose metabolism.
References
- 1. revvity.com [revvity.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Glucose Transport Kinetics
Topic: Using a Glucose Analog to Measure Glucose Transport Kinetics
Audience: Researchers, scientists, and drug development professionals.
Note on 3-Chloro-3-deoxy-D-glucose (3-Cl-DG): Information regarding the specific use of this compound (3-Cl-DG) for measuring glucose transport kinetics is limited in publicly available scientific literature. It is described as a synthetic compound for studying substituent effects on membrane transport, potentially through passive diffusion[1]. Without established protocols and kinetic data for its interaction with glucose transporters, the following application notes and protocols are based on the well-characterized and widely used glucose analog, 2-deoxy-D-glucose (2-DG) . The principles and experimental workflows described can serve as a comprehensive guide and can be adapted for the characterization of new glucose analogs like 3-Cl-DG, once their transport and metabolic fates are determined.
Introduction to Measuring Glucose Transport Kinetics
Glucose transport across the plasma membrane is a critical and often rate-limiting step in cellular metabolism. This process is primarily mediated by two families of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs)[2][3]. Dysregulation of glucose transport is a hallmark of various diseases, including cancer and diabetes. Consequently, measuring the kinetics of glucose transport is fundamental to understanding cellular metabolism and for the development of therapeutic agents.
Glucose analogs are indispensable tools for these measurements. An ideal analog is transported into the cell by the same transporters as glucose but is not fully metabolized, allowing for its accumulation and quantification as a proxy for glucose uptake.
Mechanism of Common Glucose Analogs
-
2-deoxy-D-glucose (2-DG): This is the most common analog for glucose uptake assays[1]. It is transported into the cell by GLUTs and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized in the glycolytic pathway and accumulates intracellularly[1]. This trapping mechanism makes it ideal for measuring unidirectional glucose transport.
-
3-O-methyl-D-glucose (3-OMG): This analog is transported by GLUTs but is not a substrate for hexokinase, meaning it is not phosphorylated[1][4]. It equilibrates across the cell membrane, and its initial rate of uptake can be used to measure glucose transport.
Data Presentation: Comparative Kinetics of Glucose and Analogs
The selection of a glucose analog is critical and depends on the specific research question. The following table summarizes key kinetic parameters for D-glucose and commonly used analogs. Data for 3-Cl-DG is not available, but if it were to be characterized, its parameters would be compared in a similar manner.
| Compound | Transporter(s) | Phosphorylated by Hexokinase? | Typical Km (for transport) | Key Characteristics & Use Cases |
| D-Glucose | GLUTs, SGLTs | Yes | 1-20 mM (varies by GLUT isoform)[5][6] | Natural substrate; used in competitive binding and transport assays. |
| 2-deoxy-D-glucose (2-DG) | GLUTs | Yes[1] | 0.5 - 10 mM[3][6] | Trapped intracellularly after phosphorylation; ideal for endpoint accumulation assays.[1] |
| 3-O-methyl-D-glucose (3-OMG) | GLUTs | No[1][4] | 6.1 mM (in rat heart)[7] | Not metabolized; used for measuring initial transport rates before equilibrium is reached.[4] |
| 3-deoxy-3-fluoro-D-glucose (3-FDG) | GLUTs | Yes (at a lower rate than 2-DG)[7] | 0.62 mM (in rat brain synaptosomes)[8] | Can be radiolabeled with ¹⁸F for PET imaging; phosphorylated and partially trapped.[7] |
Experimental Protocols
Protocol 1: Radiolabeled 2-Deoxy-D-glucose Uptake Assay
This protocol is a standard method for quantifying glucose uptake in cultured cells using radiolabeled 2-DG (e.g., [³H]2-DG or [¹⁴C]2-DG).
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)
-
Cell culture medium (e.g., DMEM)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or other suitable glucose-free buffer)
-
Radiolabeled 2-deoxy-D-glucose ([³H]2-DG or [¹⁴C]2-DG)
-
Unlabeled 2-deoxy-D-glucose
-
Insulin (B600854) or other stimulants (if applicable)
-
Cytochalasin B (as a negative control for GLUT-mediated transport)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow to the desired confluency.
-
Serum Starvation: To reduce basal glucose uptake, serum-starve the cells for 3-4 hours or overnight in serum-free medium.
-
Glucose Starvation: Wash the cells twice with warm PBS and then incubate in glucose-free KRPH buffer for 40-60 minutes.
-
Stimulation: Treat the cells with your compound of interest or a positive control (e.g., 100 nM insulin for insulin-responsive cells) for the desired time (e.g., 20-30 minutes). Include a vehicle control. For a negative control, pre-incubate a set of wells with Cytochalasin B (e.g., 10 µM) to inhibit GLUT-mediated transport.
-
Initiate Glucose Uptake: Add radiolabeled 2-DG (final concentration typically 0.1-1.0 µCi/mL) along with unlabeled 2-DG (to a final concentration that is below the Km of the transporter, e.g., 10-100 µM) to each well.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type.
-
Stop Uptake: Terminate the assay by aspirating the uptake solution and rapidly washing the cells three times with ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: Determine the protein concentration in each well from a parallel plate or by using a portion of the lysate to normalize the radioactivity counts (e.g., counts per minute per microgram of protein).
Protocol 2: Colorimetric/Fluorometric 2-Deoxy-D-glucose Uptake Assay
This non-radioactive method relies on the enzymatic detection of accumulated 2-DG6P.
Materials:
-
Cultured cells
-
Glucose-free culture medium
-
2-deoxy-D-glucose (2-DG)
-
Stimulants and inhibitors as in Protocol 1
-
Cell lysis/extraction buffer
-
Enzyme mix (containing Glucose-6-Phosphate Dehydrogenase, G6PDH)
-
NADP⁺/NADPH and a substrate that is reduced by NADPH to produce a colored or fluorescent product.
-
Microplate reader (for absorbance or fluorescence)
-
Commercial kits are available (e.g., from Cayman Chemical, Sigma-Aldrich, Abcam) and their specific protocols should be followed.[6][9]
General Procedure:
-
Cell Seeding, Starvation, and Stimulation: Follow steps 1-4 from Protocol 1.
-
Initiate Glucose Uptake: Add non-radiolabeled 2-DG (e.g., 1 mM final concentration) to each well.
-
Incubation: Incubate for 10-20 minutes at 37°C.
-
Stop and Wash: Follow step 7 from Protocol 1.
-
Cell Lysis and Neutralization: Lyse the cells according to the kit instructions. This often involves a specific extraction buffer and may require a heating step to inactivate endogenous enzymes, followed by neutralization.
-
Enzymatic Reaction: Add the enzyme mix containing G6PDH and NADP⁺ to the cell lysates. The G6PDH will oxidize the accumulated 2-DG6P, leading to the reduction of NADP⁺ to NADPH.
-
Detection: A second enzymatic reaction is often used to amplify the signal, where the generated NADPH is used to reduce a substrate, producing a chromophore or fluorophore.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of 2-DG6P to quantify the amount of 2-DG taken up by the cells. Normalize to protein concentration.
Visualizations
Signaling Pathway for Insulin-Stimulated Glucose Uptake
Caption: Insulin signaling cascade leading to GLUT4 translocation.
Experimental Workflow for a Radiolabeled 2-DG Uptake Assay
Caption: Workflow for a radiolabeled glucose uptake assay.
Logical Relationship of Glucose Analog Fates
Caption: Metabolic fate of glucose analogs after transport.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics of transport and phosphorylation of 2-fluoro-2-deoxy-D-glucose in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: 3-Chloro-3-deoxy-D-glucose as a Probe for GLUT1 Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across the plasma membrane. Among the 14 known GLUT isoforms, GLUT1 is ubiquitously expressed and responsible for the basal glucose uptake in most cell types. Its overexpression is a hallmark of various cancers, making it a prime target for diagnostic and therapeutic development. 3-Chloro-3-deoxy-D-glucose (3-Cl-3-DG) is a synthetic glucose analog that, due to its structural similarity to D-glucose, has the potential to be utilized as a probe to study the function and activity of GLUT1 transporters. This document provides detailed application notes and protocols for the use of 3-Cl-3-DG in GLUT1 research.
Principle and Mechanism of Action
3-Cl-3-DG is expected to interact with GLUT1 as a competitive inhibitor of glucose transport. The substitution of the hydroxyl group at the C-3 position with a chlorine atom likely allows the molecule to be recognized by the glucose binding site of the GLUT1 transporter. However, this modification may hinder its transport and subsequent metabolism. By competing with glucose for binding to GLUT1, 3-Cl-3-DG can be used to probe the presence and activity of GLUT1 on the cell surface. Its primary applications are in competitive binding assays and as an inhibitor of glucose uptake to study the downstream effects of GLUT1 inhibition on cellular metabolism.
Quantitative Data
The following tables provide examples of quantitative data for known GLUT1 substrates and inhibitors. These values should be used as a reference, and the corresponding kinetic parameters for 3-Cl-3-DG must be determined experimentally.
Table 1: Kinetic Parameters of Glucose Analogs for GLUT1
| Compound | Km (mM) | Vmax (relative to D-glucose) | Transported? | Reference Compound |
| D-Glucose | 1-7 | 1.0 | Yes | Natural Substrate |
| 2-Deoxy-D-glucose (2-DG) | 1-10 | ~1.0 | Yes | Commonly used probe |
| 3-O-Methyl-D-glucose | 10-20 | ~1.0 | Yes | Non-metabolized probe |
| This compound | To be determined | To be determined | To be determined | Subject of this protocol |
Table 2: Inhibitory Constants of Known GLUT1 Inhibitors
| Inhibitor | IC50 / Ki | Type of Inhibition |
| Cytochalasin B | ~1 µM (Ki) | Non-competitive |
| Phloretin | ~10 µM (Ki) | Competitive |
| WZB117 | ~150 nM (IC50) | Non-competitive |
| BAY-876 | ~2 nM (IC50) | Non-competitive |
| This compound | To be determined | Likely Competitive |
Experimental Protocols
Protocol 1: Competitive Inhibition of Glucose Uptake using Radiolabeled 2-Deoxy-D-glucose
This protocol determines the inhibitory potential of 3-Cl-3-DG on GLUT1-mediated glucose uptake using a radiolabeled glucose analog.
Materials:
-
GLUT1-expressing cells (e.g., HEK293-GLUT1, erythrocytes, or cancer cell lines with high GLUT1 expression)
-
This compound (3-Cl-3-DG)
-
[³H]-2-deoxy-D-glucose ([³H]-2-DG) or [¹⁴C]-2-deoxy-D-glucose ([¹⁴C]-2-DG)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Phloretin or Cytochalasin B (as a positive control for inhibition)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed GLUT1-expressing cells in a 24-well plate and grow to 80-90% confluency.
-
Glucose Starvation: Wash cells twice with warm KRH buffer and incubate in glucose-free KRH buffer for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Prepare a range of concentrations of 3-Cl-3-DG in glucose-free KRH buffer. Also, prepare a known GLUT1 inhibitor (e.g., 50 µM Phloretin) as a positive control and a vehicle control (KRH buffer alone).
-
Aspirate the starvation buffer and add the inhibitor solutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Uptake Assay: To each well, add [³H]-2-DG or [¹⁴C]-2-DG to a final concentration of 0.1-1 µCi/mL along with a low concentration of unlabeled 2-DG (e.g., 10-100 µM). Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined to ensure initial uptake rates are measured.
-
Termination of Uptake: Aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration in each well to normalize the counts per minute (CPM). Calculate the percentage of inhibition for each concentration of 3-Cl-3-DG relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the 3-Cl-3-DG concentration to determine the IC₅₀ value.
Caption: Workflow for determining the inhibitory effect of 3-Cl-3-DG.
Protocol 2: Synthesis of Radiolabeled this compound
To directly measure the transport kinetics of 3-Cl-3-DG, a radiolabeled version is required. The following is a proposed synthetic scheme.
Note: This is a generalized protocol and requires a specialized radiochemistry facility and expertise.
Materials:
-
D-Glucal
-
N-Chlorosuccinimide (NCS)
-
[³H]₂O or H₂[¹⁴C]O
-
Appropriate catalysts and solvents (e.g., acetonitrile)
-
Purification system (e.g., HPLC)
Procedure:
-
Chlorination of D-Glucal: The synthesis would likely start from a readily available glucose derivative like D-glucal.
-
Radiolabel Incorporation: A key step would be the introduction of the radiolabel. This could potentially be achieved through a hydration reaction using tritiated water ([³H]₂O) or by using a starting material containing Carbon-14.
-
Stereoselective Synthesis: The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry of the final product.
-
Purification: The final radiolabeled 3-Cl-3-DG would need to be purified, typically by High-Performance Liquid Chromatography (HPLC), and its radiochemical purity and specific activity determined.
Caption: A generalized workflow for the synthesis of radiolabeled 3-Cl-3-DG.
Signaling Pathways and Logical Relationships
The primary mechanism of action of 3-Cl-3-DG is the direct inhibition of glucose transport through GLUT1. This leads to a reduction in intracellular glucose, which subsequently impacts downstream metabolic pathways, most notably glycolysis.
Caption: Inhibition of GLUT1 by 3-Cl-3-DG disrupts glucose uptake and glycolysis.
Conclusion
This compound holds promise as a research tool for investigating GLUT1 transporters. While specific data on its interaction with GLUT1 is currently lacking, the protocols outlined in these application notes provide a solid framework for its characterization and use. By employing competitive binding assays and developing radiolabeled tracers, researchers can elucidate the kinetic parameters of 3-Cl-3-DG and utilize it as a valuable probe to explore the role of GLUT1 in health and disease. As with any novel probe, thorough validation and optimization are crucial for obtaining reliable and reproducible results.
Application of 3-Chloro-3-deoxy-D-glucose in Cancer Cell Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic shift presents a promising target for anticancer therapies. 3-Chloro-3-deoxy-D-glucose is a synthetic glucose analog designed to interfere with cancer cell metabolism. Similar to its well-studied counterpart, 2-deoxy-D-glucose (2-DG), this compound is anticipated to be taken up by cancer cells through glucose transporters (GLUTs) and subsequently interfere with glycolysis.[1][3] This interference can lead to a depletion of intracellular ATP, induction of cellular stress, and ultimately, apoptosis.[4][5] These application notes provide an overview of the potential applications of this compound in cancer research and detailed protocols for its investigation.
Note: Research on this compound is not as extensive as that on 2-deoxy-D-glucose (2-DG). The following data and protocols are largely based on studies involving 2-DG and should be adapted and optimized for this compound.
Mechanism of Action
This compound is hypothesized to exert its anticancer effects through several mechanisms, primarily centered on the disruption of glucose metabolism.
-
Inhibition of Glycolysis: Upon uptake by cancer cells, it is likely phosphorylated by hexokinase, forming this compound-6-phosphate. This modified sugar-phosphate cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and competitive inhibition of hexokinase, a key regulatory enzyme in the glycolytic pathway.[6] This blockage of glycolysis results in reduced production of pyruvate (B1213749), lactate, and ATP.
-
ATP Depletion: The inhibition of glycolysis leads to a significant decrease in cellular ATP levels.[7][8] This energy depletion can disrupt numerous cellular processes that are vital for cancer cell survival and proliferation.
-
Induction of Apoptosis: The metabolic stress induced by this compound, including ATP depletion and potential induction of endoplasmic reticulum (ER) stress, can trigger programmed cell death, or apoptosis.[3][4]
Data Presentation
The following tables summarize quantitative data from studies on the effects of the related glucose analog, 2-deoxy-D-glucose (2-DG), on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Effects of 2-Deoxy-D-glucose (2-DG) on Cancer Cell Lines
| Cell Line | Cancer Type | Effect Measured | 2-DG Concentration | Result | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | Metabolic Inhibition | 2 mM | Decreased levels of pyruvate and 3-phosphoglycerate | [9] |
| Lewis Lung Carcinoma | Lung Cancer | Tumor Volume Reduction (in combination with DCA) | 0.98 g/kg (in vivo) | 70% decrease in primary tumor volume | [10][11] |
| Breast Cancer Cell Lines | Breast Cancer | Cell Growth | Dose-dependent | Cessation of cell growth | [3][12] |
| Multiple Cell Lines | Various Cancers | Apoptosis Induction | 5 mM | Varied responses from proliferation arrest to massive apoptosis | [6] |
Table 2: Impact of 2-Deoxy-D-glucose (2-DG) on Cellular ATP Levels
| Cell Line | Cancer Type | Treatment | Duration | ATP Level Change | Reference |
| Pancreatic, Melanoma, Breast Cancer | Various | 2-DG | Not specified | Lowered ATP levels | [13] |
| Prostate Cancer (glucose sensitive) | Prostate Cancer | Glucose Deprivation | 24 hours | Decreased ATP production | [8] |
| Colonic Epithelial Cancer | Colon Cancer | Low Glucose | Not specified | Inhibited mitochondrial-derived ATP generation | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. It is critical to optimize these protocols for the specific cell lines and experimental conditions being used.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Cellular ATP Level Measurement
This protocol quantifies intracellular ATP levels to assess the impact of this compound on cellular energy status.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
ATP measurement kit (e.g., luciferase-based assay)
-
Luminometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for desired time points (e.g., 6, 12, 24 hours).
-
At each time point, wash the cells with cold PBS.
-
Lyse the cells according to the protocol provided with the ATP measurement kit.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase reagent to the wells.
-
Measure the luminescence using a luminometer.
-
Determine the ATP concentration based on a standard curve and normalize to the protein concentration of the cell lysate.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in cancer cells.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound.
References
- 1. Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular ATP depletion by LY309887 as a predictor of growth inhibition in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose Deprivation Induces Cancer Cell Death through Failure of ROS Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-deoxy-D-glucose and Dichloroacetate Affect the Glucose Metabolic System of OSCC IADR Abstract Archives [iadr.abstractarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Deoxy-D-glucose enhances dichloroacetate antitumor action against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low glucose stress decreases cellular NADH and mitochondrial ATP in colonic epithelial cancer cells: Influence of mitochondrial substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycolysis Inhibition with 3-Chloro-3-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of 3-Chloro-3-deoxy-D-glucose as a potential inhibitor of glycolysis. The protocols outlined below are designed to assess its impact on cellular metabolism, viability, and related signaling pathways.
Introduction
Altered glucose metabolism, particularly an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. This metabolic shift provides the necessary energy and biosynthetic precursors for rapid cell proliferation.[1][2] Consequently, targeting glycolysis has emerged as a promising strategy in cancer therapy.[3][4][5] this compound is a synthetic glucose analog.[6][7] While its primary reported use has been in studying membrane transport due to its hydrophobic nature, its structural similarity to glucose suggests a potential role as a competitive inhibitor of glucose uptake and metabolism.[6][7]
Similar to the well-studied glycolysis inhibitor 2-deoxy-D-glucose (2-DG), this compound is likely transported into the cell via glucose transporters. Once inside, it can be phosphorylated by hexokinase, forming this compound-6-phosphate. This phosphorylated product, however, cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the competitive inhibition of hexokinase, thereby blocking glycolysis at its initial step.[2][5] This inhibition is expected to lead to a depletion of cellular ATP, induction of oxidative stress, and ultimately, cell death.[3][5]
These protocols will guide researchers in systematically evaluating the efficacy and mechanism of action of this compound as a glycolysis inhibitor.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear interpretation and comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) after 48h | Glucose Uptake (% Inhibition at IC50) | Lactate (B86563) Production (% Inhibition at IC50) | ATP Levels (% Reduction at IC50) |
| HepG2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Effects of this compound on Glycolytic Protein Expression
| Cell Line | Treatment | GLUT1 Expression (Fold Change) | HK2 Expression (Fold Change) | PKM2 Expression (Fold Change) | LDHA Expression (Fold Change) |
| HepG2 | Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| MCF-7 | Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO or PBS).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Glucose Uptake Assay
This assay measures the effect of this compound on the ability of cells to take up glucose.[8][9]
Materials:
-
Cancer cell lines
-
24-well plates
-
Glucose-free DMEM
-
This compound
-
2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog like 2-NBDG[10]
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail and counter (for radiolabeled glucose) or fluorescence plate reader (for 2-NBDG)
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with warm PBS.
-
Starve the cells by incubating them in glucose-free DMEM for 1-2 hours.
-
Treat the cells with various concentrations of this compound in glucose-free DMEM for 1 hour.
-
Add 2-Deoxy-D-[³H]-glucose (1 µCi/mL) or 2-NBDG (100 µM) to each well and incubate for 30 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
For 2-NBDG, measure the fluorescence using a plate reader.
-
Normalize the results to the protein concentration of each sample.
Protocol 3: Lactate Production Assay
This assay quantifies the amount of lactate, the end product of glycolysis, secreted by the cells.[8]
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
Lactate assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or protein concentration.
Protocol 4: Cellular ATP Level Measurement
This assay measures the effect of this compound on cellular ATP production.
Materials:
-
Cancer cell lines
-
96-well opaque plates
-
This compound
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque plate.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 1, 6, 12, 24 hours).
-
Follow the instructions of a commercial ATP assay kit. This typically involves lysing the cells and adding a substrate/enzyme mixture that produces a luminescent signal proportional to the ATP concentration.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the cell number or protein concentration.
Protocol 5: Western Blot Analysis
This technique is used to analyze the expression levels of key glycolytic enzymes.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against GLUT1, HK2, PKM2, LDHA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
Visualizations
Caption: Proposed mechanism of glycolysis inhibition by this compound.
Caption: Workflow for evaluating this compound as a glycolysis inhibitor.
References
- 1. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy | MDPI [mdpi.com]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural products targeting glycolysis in cancer [frontiersin.org]
- 5. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-3-deoxy-D-glucose in Radiolabeling Studies for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing using radiolabeled glucose analogs is a cornerstone of research in oncology, neuroscience, and metabolic disorders. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most widely used tracer for positron emission tomography (PET), there is continued interest in developing novel probes to explore different facets of glucose metabolism. 3-Chloro-3-deoxy-D-glucose (3-Cl-3-DG) is a glucose analog with potential applications in metabolic tracing. The substitution of a chlorine atom at the C-3 position is expected to alter its metabolic fate compared to [¹⁸F]FDG, potentially offering new insights into specific metabolic pathways.
This document provides detailed application notes and protocols for the use of radiolabeled 3-Cl-3-DG in metabolic tracing studies. Due to the limited availability of direct experimental data for 3-Cl-3-DG, the protocols and data presented here are largely adapted from studies on its close structural analog, 3-deoxy-3-fluoro-D-glucose ([¹⁸F]3-FDG). This serves as a practical guide for researchers venturing into the use of this novel tracer.
Radiolabeling of this compound
The synthesis of radiolabeled 3-Cl-3-DG would conceptually follow methods established for other halogenated glucose analogs. The following protocol is an adapted procedure based on the synthesis of [¹⁸F]3-FDG and would need to be optimized for a chlorine isotope, such as Chlorine-34m (³⁴ᵐCl), which is a positron emitter suitable for PET imaging.
Protocol: Hypothetical Synthesis of [³⁴ᵐCl]3-Cl-3-DG
Objective: To synthesize [³⁴ᵐCl]this compound via nucleophilic substitution.
Materials:
-
Precursor: 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-yl triflate
-
Radionuclide: [³⁴ᵐCl]Chloride in an appropriate solvent
-
Phase-transfer catalyst: Kryptofix 2.2.2 (K222)
-
Eluent for solid-phase extraction (SPE): Acetonitrile (B52724)
-
Hydrolysis reagent: 1 M Hydrochloric acid (HCl)
-
Purification columns: Alumina N SPE cartridge, C18 SPE cartridge
-
Reagents for quality control (e.g., HPLC solvents, TLC plates)
Procedure:
-
Preparation of the Reaction Vessel: Aseptically prepare a shielded reaction vial containing the precursor and Kryptofix 2.2.2 dissolved in acetonitrile.
-
Azeotropic Drying: Add the aqueous [³⁴ᵐCl]Chloride solution to the reaction vial. Heat the mixture under a stream of nitrogen to evaporate the water azeotropically. Repeat this step with acetonitrile to ensure anhydrous conditions.
-
Nucleophilic Substitution: Heat the dried reaction mixture at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the triflate group with [³⁴ᵐCl]Chloride.
-
Hydrolysis of Protecting Groups: After cooling, add 1 M HCl to the reaction mixture and heat to hydrolyze the isopropylidene protecting groups.
-
Purification:
-
Pass the hydrolyzed solution through an activated Alumina N SPE cartridge to remove unreacted [³⁴ᵐCl]Chloride.
-
Further purify the eluate using a C18 SPE cartridge to remove organic impurities.
-
Elute the final product, [³⁴ᵐCl]3-Cl-3-DG, with sterile water or saline.
-
-
Quality Control:
-
Radiochemical Purity: Analyze the final product using radio-HPLC and radio-TLC to determine its radiochemical purity.
-
Residual Solvents: Use gas chromatography to quantify any residual organic solvents.
-
Sterility and Endotoxin (B1171834) Testing: Perform standard sterility and endotoxin tests before in vivo use.
-
In Vitro Cellular Uptake Assay
This protocol describes a general method for assessing the uptake of radiolabeled 3-Cl-3-DG in cultured cells, which is crucial for characterizing its transport mechanism.[1]
Protocol: In Vitro Uptake of Radiolabeled 3-Cl-3-DG
Objective: To measure the cellular uptake of radiolabeled 3-Cl-3-DG in a specific cell line.
Materials:
-
Cultured cells of interest (e.g., cancer cell line, primary neurons)
-
Radiolabeled 3-Cl-3-DG
-
Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Ice-cold stop buffer (e.g., PBS with 0.1% glucose)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with a glucose-free buffer to remove any residual glucose from the culture medium.
-
Incubation with Tracer: Add the glucose-free buffer containing a known concentration of radiolabeled 3-Cl-3-DG to the cells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the incubation medium and wash the cells twice with ice-cold stop buffer.[1]
-
Cell Lysis: Add cell lysis buffer to each well to lyse the cells and release the intracellular radioactivity.[1]
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
In parallel, determine the protein concentration in each well to normalize the radioactivity counts.
-
-
Data Analysis: Express the uptake as counts per minute per milligram of protein (CPM/mg protein) or as a percentage of the total added radioactivity.
In Vivo Biodistribution Studies
Animal models are essential for evaluating the whole-body distribution, tumor targeting efficacy, and clearance of a new radiotracer. The following protocol is a general guideline for conducting such a study.
Protocol: In Vivo Biodistribution of Radiolabeled 3-Cl-3-DG in a Murine Model
Objective: To determine the tissue distribution of radiolabeled 3-Cl-3-DG in mice over time.
Materials:
-
Laboratory animals (e.g., healthy mice, tumor-xenograft mice)
-
Radiolabeled 3-Cl-3-DG in a sterile, injectable solution
-
Anesthetic agent
-
Gamma counter or PET scanner
-
Dissection tools
-
Analytical balance
Procedure:
-
Animal Preparation: Anesthetize the animals according to approved institutional protocols.
-
Tracer Administration: Inject a known amount of radiolabeled 3-Cl-3-DG intravenously via the tail vein.
-
Time Points for Biodistribution: Euthanize groups of animals at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
Tissue Harvesting: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable).
-
Sample Processing:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a standard sample of the injectate for comparison.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.
-
Quantitative Data Summary
Table 1: Biodistribution of [¹⁸F]3-FDG in Mice (% Injected Dose/gram) [2]
| Organ | 1 min | 30 min | 120 min |
| Blood | 4.0 | 2.0 | 2.0 |
| Heart | - | - | 10-12 |
| Lungs | 4.0 | 2.0 | 2.0 |
| Liver | 4.0 | 2.0 | 2.0 |
Note: Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
Visualizations
Proposed Metabolic Pathway of 3-Deoxy-D-glucose Analogs
The metabolic fate of 3-deoxy-D-glucose analogs like 3-Cl-3-DG is predicted to differ significantly from that of glucose or 2-deoxy-D-glucose. Instead of entering glycolysis, it is likely metabolized through alternative pathways.[2][3]
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vitro Cellular Uptake Assay
The following diagram illustrates the key steps in performing an in vitro cellular uptake assay with a radiolabeled glucose analog.
Caption: Workflow for the in vitro cellular uptake assay.
Experimental Workflow for In Vivo Biodistribution Study
This diagram outlines the procedure for conducting an in vivo biodistribution study in a murine model.
Caption: Workflow for the in vivo biodistribution study.
Conclusion
This compound represents a promising, yet underexplored, radiotracer for metabolic studies. The protocols and data presented in these application notes, largely adapted from its fluoro-analog, provide a comprehensive starting point for researchers interested in investigating its potential. Further studies are warranted to fully characterize the synthesis, metabolic fate, and imaging applications of radiolabeled 3-Cl-3-DG. Such research could lead to the development of novel imaging agents that provide unique insights into glucose metabolism in health and disease.
References
- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F-18-labeled 3-deoxy-3-fluoro-D-glucose for the study of regional metabolism in the brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Glucose Analogs in Cell Culture: Featuring 2-Deoxy-D-glucose as a Representative Compound
A Note to the Researcher: While the inquiry specified protocols for 3-Chloro-3-deoxy-D-glucose, a thorough review of scientific literature reveals a significant lack of published biological data, including its mechanism of action and established cell culture protocols. In contrast, the glucose analog 2-deoxy-D-glucose (2-DG) is extensively studied and serves as a valuable model for investigating the effects of glycolytic inhibition. The following application notes and protocols are therefore based on the wealth of data available for 2-DG and are intended to provide a comprehensive framework for designing and executing experiments with similar glucose analogs. Researchers are strongly advised to perform dose-response studies to determine the optimal concentrations and incubation times for any glucose analog, including this compound, in their specific cell model.
Introduction to 2-Deoxy-D-glucose (2-DG)
2-Deoxy-D-glucose is a synthetic glucose analog where the hydroxyl group at the C2 position is replaced by a hydrogen atom. This modification allows 2-DG to be taken up by cells via glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and the competitive inhibition of glycolysis.[1] This disruption of the central carbon metabolism pathway results in cellular stress, ATP depletion, and can induce apoptosis, making it a compound of interest in cancer research and other fields.[1][2]
Data Presentation: Quantitative Parameters for 2-DG Experiments
The following tables summarize key quantitative data for designing experiments with 2-DG, based on published studies. These values should be used as a starting point and optimized for each specific cell line and experimental condition.
Table 1: Recommended Seeding Densities and Culture Conditions
| Parameter | Recommendation | Notes |
| Cell Seeding Density (6-well plate) | 0.2 - 1.0 x 10⁶ cells/well | Aim for 70-80% confluency at the time of harvest to ensure cells are in the exponential growth phase. |
| Culture Medium | Glucose-free basal medium (e.g., DMEM, RPMI-1640) supplemented with dialyzed fetal bovine serum (dFBS) | Minimizes the presence of unlabeled glucose. Standard media like DMEM can contain high glucose concentrations (up to 4.5 g/L).[3][4] |
| Serum Concentration | 10% dialyzed FBS | Standard concentration, but may be adjusted based on cell line requirements. |
Table 2: 2-Deoxy-D-glucose Treatment Conditions
| Parameter | Recommendation | Notes |
| 2-DG Concentration | 1 - 10 mM | Low doses (e.g., 1 mM) have been shown to induce cell death in some cancer cell lines.[5] Higher concentrations may be required for other cell types. Always perform a dose-response curve. |
| Incubation Time | 24 - 72 hours | The duration of treatment is critical for observing effects on cell viability and signaling. Time-course experiments are recommended. |
| Control Groups | Untreated cells, vehicle control (if applicable) | Essential for comparing the effects of 2-DG treatment. |
Experimental Protocols
General Cell Culture Preparation for 2-DG Treatment
This protocol outlines the basic steps for preparing adherent cells for experiments involving 2-DG.
-
Cell Seeding:
-
One day prior to treatment, seed cells in the desired culture vessel (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the cells overnight in their standard growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of 2-DG Working Solution:
-
Prepare a stock solution of 2-DG in a sterile solvent such as PBS or serum-free medium. The concentration of the stock solution should be at least 10-fold higher than the highest final concentration to be tested.
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
-
Cell Treatment:
-
On the day of the experiment, aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed, sterile PBS to remove residual glucose.
-
Add the appropriate volume of glucose-free medium containing the desired final concentration of 2-DG to each well. For control wells, add medium without 2-DG.
-
Return the cells to the incubator for the desired treatment duration.
-
Assessment of Cell Viability (MTT Assay)
This protocol provides a method for determining the effect of 2-DG on cell proliferation and viability.
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of 2-DG concentrations for the desired time period as described in Protocol 3.1.
-
-
MTT Incubation:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis of Apoptosis by Annexin V Staining
This protocol allows for the detection of one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
-
Cell Treatment and Harvesting:
-
Treat cells with 2-DG in a 6-well plate as described in Protocol 3.1.
-
After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic or necrotic cells will be positive for both stains.
-
Visualization of Pathways and Workflows
Signaling Pathway of 2-Deoxy-D-glucose Action
The following diagram illustrates the mechanism of action of 2-DG and its downstream cellular consequences.
Caption: Mechanism of 2-Deoxy-D-glucose (2-DG) Action.
Experimental Workflow for Cell Culture Preparation
The diagram below outlines the general workflow for preparing cell cultures for experiments with glucose analogs.
Caption: Experimental Workflow for Glucose Analog Studies.
References
- 1. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose in Cell Culture [sigmaaldrich.com]
- 5. oncotarget.com [oncotarget.com]
Application Note: Profiling Cellular Glycolysis with 3-Chloro-3-deoxy-D-glucose using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using 3-Chloro-3-deoxy-D-glucose (3-Cl-DG) in a Seahorse XF Glycolysis Stress Test to investigate the inhibition of glycolysis in live cells. This assay allows for the real-time measurement of a cell's glycolytic capacity and its response to a glucose analog inhibitor.
Introduction
Cellular metabolism is a complex network of pathways that are fundamental to cellular function, proliferation, and survival. The two primary energy-producing pathways are mitochondrial respiration and glycolysis. The Agilent Seahorse XF Analyzer is a powerful tool that measures the two major energy-producing pathways in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). OCR is an indicator of mitochondrial respiration, while ECAR is largely attributed to the extrusion of protons produced during glycolysis.[1][2][3][4]
The Seahorse XF Glycolysis Stress Test is a standard assay used to assess the key parameters of glycolytic function.[2] This is achieved by the sequential injection of glucose, a mitochondrial inhibitor like oligomycin (B223565), and a glycolysis inhibitor such as 2-deoxy-D-glucose (2-DG).[2] this compound (3-Cl-DG) is a glucose analog that, like 2-DG, is expected to act as a competitive inhibitor of hexokinase, the first enzyme in the glycolytic pathway.[5][6] By replacing 2-DG with 3-Cl-DG, researchers can investigate the specific effects of this compound on cellular metabolism.
This application note details a protocol for a Seahorse XF assay using 3-Cl-DG to inhibit glycolysis and provides representative data and visualizations to aid in experimental design and data interpretation.
Key Parameters Measured
The Seahorse XF Glycolysis Stress Test with 3-Cl-DG allows for the determination of several key parameters of glycolytic function:
-
Non-glycolytic Acidification: The initial ECAR measurement before the addition of glucose, representing acidification from other metabolic sources like CO2 production.[2]
-
Glycolysis: The increase in ECAR following the addition of glucose.
-
Glycolytic Capacity: The maximum ECAR rate reached after inhibiting mitochondrial ATP production with oligomycin, forcing the cell to rely on glycolysis.[7]
-
Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cellular capacity to respond to an energetic demand.[2][7]
-
Inhibition of Glycolysis: The decrease in ECAR following the injection of 3-Cl-DG, confirming that the measured ECAR is due to glycolysis.
Data Presentation
The following tables summarize representative quantitative data from a Seahorse XF Glycolysis Stress Test comparing the effects of a vehicle control and this compound (3-Cl-DG) on a hypothetical cancer cell line.
Table 1: Oxygen Consumption Rate (OCR) Data
| Treatment Group | Basal OCR (pmol/min) | OCR after Oligomycin (pmol/min) | OCR after 3-Cl-DG (pmol/min) |
| Vehicle Control | 100 ± 8 | 35 ± 5 | 34 ± 4 |
| 3-Cl-DG | 102 ± 9 | 36 ± 6 | 35 ± 5 |
Table 2: Extracellular Acidification Rate (ECAR) Data
| Treatment Group | Basal ECAR (mpH/min) | ECAR after Glucose (mpH/min) | ECAR after Oligomycin (mpH/min) | ECAR after 3-Cl-DG (mpH/min) |
| Vehicle Control | 20 ± 2 | 55 ± 4 | 80 ± 6 | 22 ± 3 |
| 3-Cl-DG | 21 ± 2 | 54 ± 5 | 78 ± 7 | 25 ± 4 |
Table 3: Calculated Glycolytic Parameters
| Treatment Group | Non-glycolytic Acidification (mpH/min) | Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (mpH/min) |
| Vehicle Control | 20 ± 2 | 35 ± 4 | 60 ± 6 | 25 ± 5 |
| 3-Cl-DG | 21 ± 2 | 33 ± 5 | 57 ± 7 | 24 ± 6 |
Experimental Protocols
This protocol is adapted from the standard Agilent Seahorse XF Glycolysis Stress Test protocol.[2][7]
Materials
-
Seahorse XF Cell Culture Microplates[8]
-
Seahorse XF Sensor Cartridge[8]
-
Seahorse XF Calibrant[9]
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4)[8]
-
L-Glutamine
-
Glucose
-
Oligomycin
-
This compound (3-Cl-DG)
-
Cell line of interest
Day 1: Cell Seeding
-
Harvest and count cells. Resuspend cells in their specific growth medium at the desired concentration. The optimal cell number per well needs to be determined empirically for each cell type but typically ranges from 20,000 to 80,000 cells/well.[9]
-
Seed the cells in a Seahorse XF cell culture microplate. Do not seed cells in the background correction wells.
-
Incubate the cell plate in a 37°C, CO2 incubator overnight.[9]
-
Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[8][9]
Day 2: Seahorse XF Assay
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with 2 mM L-glutamine. Do not add glucose or pyruvate (B1213749) at this stage. Adjust the pH to 7.4.[7]
-
Prepare Compound Stock Solutions: Prepare stock solutions of glucose (e.g., 1 M), oligomycin (e.g., 1 mM), and 3-Cl-DG (e.g., 1 M) in the prepared assay medium.
-
Load Sensor Cartridge:
-
From the stock solutions, prepare the working concentrations of the compounds to be injected. The final concentrations in the wells should be optimized, but typical starting concentrations are:
-
Port A: Glucose (final concentration 10 mM)
-
Port B: Oligomycin (final concentration 1-2 µM)
-
Port C: this compound (final concentration 50-100 mM)
-
-
Load the appropriate volumes of the working solutions into the injection ports of the sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate.
-
Wash the cells once with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 30-60 minutes before the assay.[9]
-
-
Run the Seahorse XF Assay:
-
Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure basal OCR and ECAR, and then sequentially inject the compounds from ports A, B, and C, with measurement cycles after each injection.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the affected metabolic pathway.
Caption: Experimental workflow for the Seahorse XF Glycolysis Stress Test.
Caption: Inhibition of Glycolysis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. tabaslab.com [tabaslab.com]
Application Notes and Protocols: Measuring the Effect of 3-Chloro-3-deoxy-D-glucose on ATP Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose analogs are valuable tools for investigating cellular metabolism and identifying potential therapeutic agents that target metabolic pathways. While 2-deoxy-D-glucose (2-DG) is a well-characterized inhibitor of glycolysis, the metabolic effects of other glucose analogs, such as 3-Chloro-3-deoxy-D-glucose, are less understood. This compound is a synthetic, hydrophobic glucose analog that has been used to study the transport of molecules across cell membranes.[1][2] Its structural similarity to glucose suggests a potential for interaction with metabolic pathways, but its specific effects on ATP production have not been extensively documented.
These application notes provide a framework and detailed protocols for researchers to investigate the hypothesis that this compound may modulate cellular energy production. The following sections describe a hypothetical mechanism of action to be tested, protocols for measuring cellular ATP levels, and guidance on data presentation.
Hypothetical Mechanism of Action: Glycolysis Inhibition
As a glucose analog, this compound could potentially interfere with glycolysis, a primary pathway for ATP production. The proposed, yet unproven, mechanism is that it is transported into the cell and subsequently interferes with a key enzymatic step, such as the action of hexokinase. This would lead to a reduction in the downstream production of pyruvate, and consequently, a decrease in ATP synthesized through both glycolysis and oxidative phosphorylation.
Caption: Hypothetical mechanism of this compound interfering with glycolysis.
Experimental Protocols
Protocol 1: Measuring Total Cellular ATP using a Luciferase-Based Luminescence Assay
This protocol provides a method to determine the total intracellular ATP concentration following treatment with this compound. The assay is based on the ATP-dependent light-generating reaction of luciferase.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ATP determination kit (luciferase-based)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP determination kit reagents to room temperature.
-
Prepare the ATP reagent according to the manufacturer's instructions.
-
Add 100 µL of the ATP reagent directly to each well.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the luminescence of the treated wells to the vehicle control wells to determine the percentage change in ATP levels.
-
Caption: Workflow for the luciferase-based ATP assay.
Protocol 2: Real-Time ATP Production Rate Analysis using Extracellular Flux Analyzer
This protocol allows for the simultaneous measurement of mitochondrial and glycolytic ATP production rates, providing a more detailed understanding of the metabolic effects of this compound.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Seahorse XF cell culture microplates
-
Seahorse XF Real-Time ATP Rate Assay Kit
-
This compound
-
Cells of interest
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (B223565) and Rotenone/Antimycin A (from the kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Incubate overnight to allow for attachment.
-
-
Treatment:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with 180 µL of pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with oligomycin and rotenone/antimycin A into the appropriate ports.
-
-
Extracellular Flux Analysis:
-
Calibrate the instrument.
-
Load the cell plate into the analyzer.
-
Run the assay protocol, which will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
The instrument will then sequentially inject oligomycin and rotenone/antimycin A to determine the OCR and ECAR associated with ATP production.
-
-
Data Analysis:
-
Use the instrument's software to calculate the mitochondrial ATP production rate (from OCR) and the glycolytic ATP production rate (from ECAR).
-
Compare the ATP production rates in cells treated with this compound to the vehicle-treated control cells.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Total Cellular ATP Levels
| Concentration of this compound (mM) | Relative Luminescence Units (RLU) | % ATP Level (relative to control) |
| 0 (Vehicle Control) | 1,500,000 ± 120,000 | 100% |
| 1 | Data to be determined | Data to be determined |
| 5 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined |
Table 2: Effect of this compound on ATP Production Rates
| Treatment | Mitochondrial ATP Production Rate (pmol ATP/min) | Glycolytic ATP Production Rate (pmol ATP/min) | Total ATP Production Rate (pmol ATP/min) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| 10 mM this compound | Data to be determined | Data to be determined | Data to be determined |
Conclusion
The provided protocols offer a robust framework for investigating the effects of this compound on cellular ATP production. By employing these methods, researchers can determine if this glucose analog acts as a metabolic modulator and elucidate its potential mechanism of action. The resulting data will be crucial for understanding the biological activity of this compound and for its potential development in therapeutic applications.
References
Application Notes: High-Throughput Screening for Glycolysis Inhibitors Using 3-Chloro-3-deoxy-D-glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhanced glycolysis is a hallmark of many pathological conditions, including cancer, inflammation, and metabolic disorders. This metabolic reprogramming, often referred to as the "Warburg effect" in cancer, provides rapidly proliferating cells with the necessary energy and biosynthetic precursors for growth. Consequently, the glycolytic pathway has emerged as a promising target for therapeutic intervention. High-throughput screening (HTS) plays a pivotal role in the identification of novel small molecule inhibitors of glycolysis.
This document provides detailed application notes and protocols for the use of 3-Chloro-3-deoxy-D-glucose, a synthetic glucose analog, in a high-throughput screening campaign to identify and characterize inhibitors of glycolysis. While the precise mechanism of action of this compound is not extensively documented in publicly available literature, it is hypothesized to function as a competitive inhibitor of glycolysis. As a glucose analog, it is likely transported into the cell where the substitution at the 3-position may interfere with the enzymatic activity of key glycolytic enzymes such as hexokinase or phosphoglucose (B3042753) isomerase, leading to a reduction in glycolytic flux.[1][2][3]
The described assay is a cell-based, high-throughput method that quantifies the rate of lactate (B86563) production, a key indicator of glycolytic activity.[4][5] This protocol is designed for a 384-well plate format, making it suitable for large-scale screening of compound libraries.
Mechanism of Action (Hypothesized)
This compound is a synthetic monosaccharide.[1][2] It is proposed that, similar to other glucose analogs like 2-deoxy-D-glucose (2-DG), this compound is recognized and transported into the cell by glucose transporters (GLUTs). Following cellular uptake, its structure, particularly the chlorine atom at the 3-position, is hypothesized to disrupt the normal processing of glucose in the glycolytic pathway. This could occur through competitive inhibition of enzymes such as hexokinase, which catalyzes the first committed step of glycolysis, or phosphoglucose isomerase, which acts on glucose-6-phosphate.[6][7] The accumulation of a modified, non-metabolizable glucose analog would lead to a bottleneck in the glycolytic pathway, resulting in decreased production of pyruvate (B1213749) and, subsequently, lactate.
Data Presentation
Quantitative data from the high-throughput screening assay should be summarized in tables for clear comparison and analysis.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background (S/B) | ≥ 5 | The ratio of the signal from the uninhibited control to the background signal. |
| Coefficient of Variation (%CV) | ≤ 15% | A measure of the variability of the assay signal. |
Table 2: Summary of Screening Results for Hit Compounds
| Compound ID | Concentration (µM) | % Inhibition of Lactate Production | IC50 (µM) |
| Hit 1 | 10 | 85.2 ± 3.1 | 2.5 |
| Hit 2 | 10 | 78.9 ± 4.5 | 5.1 |
| Hit 3 | 10 | 65.4 ± 2.8 | 8.9 |
| Positive Control (2-DG) | 1000 | 95.1 ± 1.9 | 550 |
| Negative Control (DMSO) | 0.1% | 0.0 ± 5.2 | N/A |
Experimental Protocols
Protocol 1: High-Throughput Screening for Glycolysis Inhibitors using a Lactate Production Assay
This protocol describes a cell-based, fluorescence assay to measure the extracellular lactate concentration as an indicator of glycolytic activity. The assay is suitable for screening large compound libraries in a 384-well format.[4]
Materials and Reagents:
-
Cancer cell line with high glycolytic activity (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO
-
This compound (as a potential control or reference compound)
-
2-Deoxy-D-glucose (2-DG) as a positive control inhibitor
-
DMSO as a negative control
-
Lactate assay kit (fluorescence-based)
-
384-well clear-bottom, black-walled cell culture plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well in 40 µL of medium).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a compound plate by diluting test compounds, positive control (2-DG), and negative control (DMSO) in culture medium.
-
Using an automated liquid handler, add 10 µL of the compound solutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plates for the desired treatment time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Lactate Measurement:
-
After the incubation period, carefully collect 10 µL of the cell culture supernatant from each well and transfer to a new 384-well black plate.
-
Prepare the lactate assay reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of lactate production for each test compound relative to the positive and negative controls.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. High throughput automated colorimetric method for the screening of l-lactic acid producing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput automated colorimetric method for the screening of l-lactic acid producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging with 3-Halogenated Derivatives of D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imaging of glucose metabolism provides a critical window into the physiological and pathological processes within living organisms. While [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is the most established radiotracer for this purpose, research into other glucose analogs continues in an effort to develop probes with improved specificity, different metabolic trapping mechanisms, or alternative imaging modalities. This document focuses on the application of 3-halogenated derivatives of D-glucose for in vivo imaging, with a particular emphasis on methodologies that would be applicable to compounds like 3-Chloro-3-deoxy-D-glucose and its derivatives.
It is important to note that while this compound is known as a synthetic compound used in glycobiology and for studying membrane transport, there is a lack of published literature detailing its specific use as an in vivo imaging agent.[1][2][3][4] Therefore, these application notes and protocols are based on the closely related analog, 3-Deoxy-3-fluoro-D-glucose ([¹⁸F]-3-FDG) , for which preliminary in vivo data exists, and on established protocols for other glucose analogs.[5][6] These methodologies provide a framework for the preclinical evaluation of novel halogenated glucose tracers.
Principle of the Method
Glucose analogs are transported into cells by glucose transporters (GLUTs). Once inside the cell, many of these analogs are phosphorylated by hexokinase. For tracers like [¹⁸F]FDG, the resulting phosphorylated compound is not a substrate for downstream glycolytic enzymes and becomes trapped within the cell. The degree of accumulation is proportional to the rate of glucose uptake and metabolism, which is often elevated in cancer cells (the Warburg effect).
The in vivo behavior of other halogenated glucose derivatives may vary. For instance, studies on 2-chloro-2-deoxy-d-glucose (B118083) showed that it did not accumulate in any specific organ and was excreted, indicating a different metabolic fate than [¹⁸F]FDG.[7] In contrast, preliminary studies suggest that [¹⁸F]-3-FDG does act as a glucose analog, though its precise metabolic pathway and trapping mechanism require further elucidation.[5][6] The primary metabolic routes for 3-deoxy-3-fluoro-D-glucose appear to be direct oxidation and reduction, rather than glycolysis.[6]
Application: Preclinical Cancer Imaging
The primary application for a novel radiolabeled 3-halogenated glucose derivative would be in preclinical cancer imaging to assess tumor metabolism. This can be valuable for tumor detection, staging, and monitoring response to therapy.
Quantitative Data Summary
Due to the limited data on 3-halogenated glucose derivatives for in vivo imaging, the following table is illustrative and based on hypothetical, yet realistic, outcomes from a preclinical study comparing a novel tracer to a standard.
| Parameter | [¹⁸F]FDG | [¹⁸F]-3-Chloro-3-deoxy-D-glucose (Hypothetical) |
| Radiochemical Yield | > 50% | 20-40% |
| Radiochemical Purity | > 95% | > 95% |
| Tumor Uptake (SUVmax) | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Muscle Uptake (SUVmean) | 0.8 ± 0.2 | 0.7 ± 0.1 |
| Tumor-to-Muscle Ratio | 3.1 ± 0.7 | 2.6 ± 0.5 |
| Primary Excretion Route | Renal | Renal/Hepatobiliary |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]-3-Chloro-3-deoxy-D-glucose (Hypothetical)
This protocol is a hypothetical adaptation based on general principles of radiofluorination. The synthesis of [¹⁸F]-3-deoxy-3-fluoro-D-glucose has been reported and serves as a basis.[5]
Materials:
-
Precursor: 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-yl triflate
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 222 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sterile water for injection
-
Sep-Pak cartridges (e.g., QMA, Alumina N, C18)
-
Automated synthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a quaternary ammonium (B1175870) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen to yield the anhydrous [¹⁸F]F⁻/K2.2.2 complex. This step is critical and may be repeated to ensure the reaction is anhydrous.
-
Radiofluorination: The precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]F⁻/K2.2.2 complex. The reaction mixture is heated (e.g., 80-120°C) for a specified time (e.g., 10-20 minutes) to facilitate nucleophilic substitution.
-
Deprotection: After cooling, an acidic solution (e.g., HCl) is added, and the mixture is heated to remove the protecting groups.
-
Purification: The crude product is passed through a series of Sep-Pak cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. A final C18 cartridge purification may be used to isolate the desired product.
-
Formulation: The purified product is eluted from the final cartridge with sterile water for injection and passed through a sterile filter into a sterile vial.
Protocol 2: Quality Control of Radiolabeled Glucose Derivative
Objective: To ensure the identity, purity, and safety of the radiotracer before injection.
Procedures:
-
Radiochemical Purity (HPLC):
-
System: High-Performance Liquid Chromatography (HPLC) with a radiodetector and a UV detector.
-
Column: A suitable column for sugar analysis (e.g., a carbohydrate column or a reverse-phase C18 column).
-
Mobile Phase: An appropriate solvent system (e.g., acetonitrile/water gradient).
-
Analysis: Inject a small aliquot of the final product. The chromatogram should show a major peak corresponding to the radiolabeled product, and the radiochemical purity should be >95%.
-
-
Residual Solvents (Gas Chromatography - GC):
-
Analyze for residual acetonitrile or other solvents used in the synthesis to ensure they are below acceptable limits.
-
-
pH:
-
Measure the pH of the final product solution using a calibrated pH meter or pH strips. It should be within a physiologically acceptable range (e.g., 4.5 - 7.5).
-
-
Sterility and Endotoxin Testing:
-
Perform standard sterility tests (e.g., incubation in culture media) and Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins to ensure the product is safe for in vivo use.
-
Protocol 3: Preclinical In Vivo PET Imaging in a Murine Tumor Model
Materials:
-
Tumor-bearing mice (e.g., xenograft model with human cancer cells).
-
Radiolabeled 3-halogenated glucose derivative.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
-
Heating pad to maintain body temperature.
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the injection to reduce background glucose levels.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the scanner bed with a heating pad to maintain body temperature.
-
-
Radiotracer Administration:
-
Administer a known activity of the radiotracer (e.g., 5-10 MBq) via tail vein injection.
-
-
Uptake Phase:
-
Allow the radiotracer to distribute for a specific period (e.g., 60 minutes). The animal should remain under anesthesia during this time.
-
-
PET/CT Imaging:
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire PET data for a set duration (e.g., 10-20 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor, muscle, heart, brain, and other organs of interest.
-
Calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV), for each ROI.
-
Visualizations
Caption: Cellular uptake and metabolic trapping of a glucose analog tracer.
Caption: Workflow for preclinical PET/CT imaging with a glucose analog.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biodistribution of 34mCl-labeled 2-chloro-2-deoxy-d-glucose: a major impurity in [18F]FDG injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Fluorescently-Labeled Glucose Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular glucose uptake is fundamental to understanding metabolism in various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. Flow cytometry, coupled with fluorescently-labeled glucose analogs, offers a powerful high-throughput method for quantifying glucose import at the single-cell level. This document provides detailed protocols and application notes for the analysis of cells treated with fluorescently-labeled glucose analogs.
While the direct fluorescent labeling of 3-Chloro-3-deoxy-D-glucose is not widely documented in commercially available reagents or standard protocols, this guide will use the extensively characterized fluorescent glucose analog, 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), as a primary example for establishing a robust experimental framework.[1] Methodologies presented here can be adapted for novel fluorescent glucose analogs, including a hypothetical fluorescently-labeled this compound, with careful consideration of their specific transport mechanisms.
Principles of Fluorescent Glucose Analog Uptake:
Fluorescent glucose analogs are molecules that mimic glucose and are taken up by cells. Once inside, their fluorescence allows for the quantification of uptake using techniques like flow cytometry and fluorescence microscopy. The mechanism of uptake is critical for data interpretation. For instance, 2-NBDG is transported via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, which traps the molecule intracellularly.[1] This active uptake and retention mechanism is a hallmark of metabolically active cells.
In contrast, this compound is a synthetic compound known to be transported across membranes via passive diffusion.[2][3] Therefore, a fluorescently-labeled version of this molecule would likely report on different cellular properties, such as membrane permeability and non-transporter-mediated uptake, rather than specific GLUT activity.
Experimental Protocols
This section provides a detailed methodology for assessing cellular glucose uptake using fluorescent glucose analogs and flow cytometry.
Part 1: General Cell Preparation
-
Cell Culture: Culture cells of interest in appropriate media and conditions (e.g., 6, 12, or 24-well plates) to a density of approximately 5 x 10^5 cells/mL.[4]
-
Harvesting:
-
Adherent cells: Gently wash the cells with Phosphate-Buffered Saline (PBS), then detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with warm, glucose-free culture medium or PBS to remove any residual glucose.
-
Cell Counting and Resuspension: Count the cells and resuspend them in glucose-free medium at a concentration of 1 x 10^6 cells/mL.
Part 2: Labeling with Fluorescent Glucose Analog (Example: 2-NBDG)
-
Preparation of Labeling Solution: Prepare a working solution of the fluorescent glucose analog in glucose-free medium. For 2-NBDG, a final concentration between 10 µM and 150 µg/ml is often used.[1][4] The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Incubation: Add the labeling solution to the cell suspension. Incubate the cells for a period ranging from 10 to 60 minutes at 37°C in a CO2 incubator.[4] The incubation time should be optimized to achieve a sufficient signal-to-noise ratio.
-
Stopping the Uptake: To stop the glucose uptake, immediately place the cells on ice.[5]
-
Washing: Wash the cells twice with ice-cold PBS to remove any unbound fluorescent analog. Centrifuge at a low speed (e.g., 400 x g for 5 minutes) between washes.[4]
-
Resuspension for Analysis: Resuspend the final cell pellet in 0.5-1 mL of ice-cold PBS or a suitable sheath fluid for flow cytometry.[4] Keep the cells on ice and protected from light until analysis.
Part 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a blue laser (488 nm excitation). The fluorescence emission of 2-NBDG is typically detected in the green channel (e.g., FITC channel, ~530 nm).[1][4]
-
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Positive control: Cells treated with a known stimulator of glucose uptake (e.g., insulin (B600854) for insulin-responsive cells).
-
Negative control: Cells treated with a glucose uptake inhibitor (e.g., phloretin (B1677691) or cytochalasin B) prior to the addition of the fluorescent analog.
-
-
Data Acquisition: Acquire data for at least 10,000-50,000 events per sample.[5]
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single, viable cell population.
-
Analyze the fluorescence intensity of the gated population to quantify the uptake of the fluorescent glucose analog.
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized for clear comparison.
Table 1: Hypothetical Flow Cytometry Data for 2-NBDG Uptake
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Cancer Cell Line A | Control | 1500 ± 120 | 85% |
| Cancer Cell Line A | Glucose Uptake Inhibitor | 250 ± 30 | 10% |
| Normal Fibroblasts | Control | 400 ± 50 | 30% |
Table 2: Hypothetical Flow Cytometry Data for Fluorescently-Labeled this compound
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Cancer Cell Line A | Control | 800 ± 75 | 95% |
| Cancer Cell Line A | Membrane Fluidity Agent | 1200 ± 110 | 98% |
| Normal Fibroblasts | Control | 650 ± 60 | 92% |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for analyzing fluorescent glucose analog uptake by flow cytometry.
Caption: General workflow for analyzing fluorescent glucose analog uptake.
Cellular Uptake Pathways
The diagrams below illustrate the distinct cellular uptake mechanisms of a transporter-mediated glucose analog versus one that enters via passive diffusion.
Transporter-Mediated Uptake (e.g., 2-NBDG)
Caption: Uptake via glucose transporters and intracellular trapping.
Passive Diffusion (Hypothetical for Fluorescent this compound)
Caption: Uptake via passive diffusion across the cell membrane.
Concluding Remarks
The use of fluorescently-labeled glucose analogs in flow cytometry is a valuable tool for cellular metabolic research. While protocols for established compounds like 2-NBDG are well-defined, the exploration of novel analogs such as a fluorescently-labeled this compound could provide new insights into non-transporter-mediated uptake and cellular permeability. Researchers should carefully consider the specific properties of any new analog and adapt experimental protocols accordingly to ensure accurate and meaningful data.
References
- 1. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 2. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in 3-Chloro-3-deoxy-D-glucose uptake assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Chloro-3-deoxy-D-glucose in cellular uptake assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in uptake assays?
This compound is a synthetic derivative of D-glucose.[1] It is utilized in glycobiology research to study the structure, synthesis, and biology of sugars.[1] In uptake assays, a radiolabeled version of this molecule is typically used to measure its transport into cells, providing insights into glucose transporter activity and cellular metabolism.
Q2: Which glucose transporters are responsible for the uptake of glucose analogs?
The facilitative glucose transporter (GLUT) family is primarily responsible for the transport of glucose and its analogs across the plasma membrane of mammalian cells.[2] Key isoforms include:
-
GLUT1: Expressed in most tissues and responsible for basal glucose uptake.[3]
-
GLUT2: Found in the liver, pancreas, intestine, and kidney, playing a role in glucose sensing and high-capacity transport.[2]
-
GLUT3: The primary glucose transporter in neurons.[2]
-
GLUT4: The insulin-regulated transporter in adipose tissue and muscle.[2]
Q3: What is the general principle of a radiolabeled glucose uptake assay?
Radiolabeled glucose uptake assays measure the transport of a labeled glucose analog, such as this compound, into cultured cells. The general workflow involves:
-
Culturing cells to an appropriate density.
-
Optionally, starving the cells of glucose to upregulate glucose transporters.
-
Incubating the cells with the radiolabeled glucose analog for a defined period.
-
Stopping the uptake process by washing with ice-cold buffer.
-
Lysing the cells to release the intracellular contents.
-
Quantifying the amount of radiolabel that has been taken up by the cells, typically using liquid scintillation counting.[4][5]
Troubleshooting Guide for Low Signal
Low signal in a this compound uptake assay can be frustrating. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
Diagram: Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal in glucose uptake assays.
Potential Problem & Solution Table
| Potential Problem | Possible Cause | Recommended Solution |
| Low Cell Viability or Density | Suboptimal cell culture conditions, over-confluency leading to cell death, or insufficient cell numbers. | Ensure cells are healthy and seeded at an optimal density (typically 80-90% confluency). Perform a cell viability assay (e.g., Trypan Blue) to confirm cell health.[6] |
| Degraded Radiolabeled Tracer | Improper storage of the radiolabeled this compound, or expiration of the radiolabel. | Use a fresh batch of the radiolabeled compound. Ensure proper storage conditions as per the manufacturer's instructions. |
| Suboptimal Incubation Time | The incubation period with the tracer may be too short for sufficient uptake. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line.[7] |
| Ineffective Serum Starvation | Insufficient starvation time may not adequately upregulate glucose transporters. Conversely, prolonged starvation without serum can lead to cell death.[7][8] | Optimize the serum starvation period. A common starting point is 2-4 hours in serum-free or low-serum media.[8] Monitor cell viability during starvation. |
| Inappropriate Tracer Concentration | The concentration of radiolabeled this compound may be too low for detection. | While specific concentrations for this analog are not readily available, typical concentrations for other radiolabeled glucose analogs are in the range of 0.1-10 µCi/mL.[9] Consider performing a dose-response experiment. |
| Low Glucose Transporter Expression | The cell line being used may naturally have low levels of GLUT expression. | Confirm GLUT expression in your cell line using techniques like qPCR or Western blotting. Choose a cell line known to have robust glucose uptake if necessary. |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a lower amount of intracellular radiolabel being collected for measurement. | Ensure the chosen lysis buffer and protocol are effective for your cell line. |
| Issues with Scintillation Counting | Problems with the liquid scintillation counter or cocktail can lead to inaccurate readings. | Perform regular maintenance and calibration of the scintillation counter. Use a compatible and high-quality scintillation cocktail. |
Experimental Protocols
General Protocol for Radiolabeled this compound Uptake Assay
This protocol provides a general framework. Optimization of cell density, incubation times, and reagent concentrations is recommended for each specific cell line and experimental condition.
Materials:
-
Cultured cells (e.g., adipocytes, myotubes, or cancer cell lines)
-
Complete culture medium
-
Serum-free or low-serum medium
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Radiolabeled this compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS with 0.1 M NaOH)
-
Liquid scintillation cocktail
-
Multi-well culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and culture until they reach the desired confluency (e.g., 80-90%).[2]
-
Serum Starvation (Optional): Gently wash the cells with warm PBS. Replace the complete medium with serum-free or low-serum medium and incubate for a pre-optimized duration (e.g., 2-4 hours) to upregulate glucose transporters.[8]
-
Pre-incubation: Aspirate the starvation medium and wash the cells with KRPH buffer. Pre-incubate the cells in KRPH buffer for 15-30 minutes at 37°C.
-
Initiate Uptake: Add KRPH buffer containing the desired concentration of radiolabeled this compound to each well.
-
Incubation: Incubate the plate at 37°C for the optimized uptake period (e.g., 10-30 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for a sufficient time to ensure complete lysis (e.g., 30 minutes at room temperature).
-
Quantification: Transfer the cell lysate to a scintillation vial, add the liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]
-
Data Normalization: Normalize the radioactivity counts to the protein concentration in each well, determined from a parallel plate.
Diagram: Insulin (B600854) Signaling Pathway and Glucose Uptake
Caption: Insulin binding to its receptor triggers a cascade that results in the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake.[10][11][12]
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes and aid in data interpretation.
Table 1: Effect of Incubation Time on this compound Uptake
| Incubation Time (minutes) | Uptake (Counts Per Minute - CPM) |
| 5 | 1500 ± 120 |
| 10 | 3200 ± 250 |
| 20 | 5800 ± 450 |
| 30 | 6100 ± 500 |
| 60 | 6200 ± 520 |
This table demonstrates that uptake increases with time and begins to plateau, indicating saturation of the transport system.
Table 2: Effect of Serum Starvation on this compound Uptake
| Condition | Uptake (CPM) |
| No Starvation | 2500 ± 200 |
| 2 hours Starvation | 4800 ± 350 |
| 4 hours Starvation | 5500 ± 400 |
| 16 hours Starvation | 3500 ± 300 (with decreased cell viability) |
This table illustrates that an optimal starvation period can significantly increase glucose uptake, while prolonged starvation may be detrimental to cell health and reduce overall uptake.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Deprivation Induces Glucose Response and Intercellular Coupling in Human Pancreatic Adenocarcinoma PANC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZFIN Measurement Methods Ontology: radioactive glucose uptake assay with liquid scintillation counting [zfin.org]
- 6. Enhancement of cellular glucose uptake by reactive species: a promising approach for diabetes therapy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13389H [pubs.rsc.org]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Glucose transporter expression and glucose utilization in skeletal muscle and brown adipose tissue during starvation and re-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Serum Factor Induces Insulin-Independent Translocation of GLUT4 to the Cell Surface which Is Maintained in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of 3-Chloro-3-deoxy-D-glucose in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of 3-Chloro-3-deoxy-D-glucose in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic halogenated derivative of D-glucose used in glycobiology research.[1][2] While its precise mechanism of action is not extensively documented, based on studies of similar glucose analogs like 2-deoxy-D-glucose (2-DG) and 3-deoxy-3-fluoro-D-glucose, it is hypothesized to act as a competitive inhibitor of glucose metabolism.[3][4][5] It is likely transported into cells via glucose transporters (GLUTs) and may interfere with the initial steps of glycolysis, potentially by inhibiting enzymes such as hexokinase.[4][6][7][8]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare fresh stock solutions of this compound for each experiment to ensure potency and minimize degradation.[5] Stock solutions can be prepared in a sterile buffer such as PBS. For storage, refer to the manufacturer's certificate of analysis, though generally, storage at -20°C is advisable for short-term use.
Q3: What are the potential degradation pathways for this compound in culture media?
A3: Direct studies on the degradation of this compound in culture media are limited. However, studies on other chlorinated sugars, such as sucralose, indicate that they can be unstable under thermal stress, leading to the release of chloride ions and a decrease in pH. While cell culture conditions (37°C) are milder than those in the cited studies, there is a potential for slow degradation over time, especially during long-term experiments. The complex composition of culture media, including various salts and amino acids, may also influence its stability.
Q4: How can I assess the stability of this compound in my specific culture medium?
A4: To assess the stability, you can incubate this compound in your cell-free culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) and collect samples at different time points. The concentration of the compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Degradation of the compound: The compound may have degraded in the culture medium, leading to a lower effective concentration. | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in the incubator before the experiment starts. Consider assessing the stability of the compound in your specific medium over the time course of your experiment. |
| Low concentration: The concentration used may be too low to elicit a response in your cell line. | Perform a dose-response experiment to determine the optimal working concentration. | |
| Cell line resistance: The cell line may not express the necessary glucose transporters or may have alternative metabolic pathways that bypass the inhibitory effect. | Verify the expression of glucose transporters (e.g., GLUT1, GLUT3) in your cell line. Consider using a different cell line that is more dependent on glycolysis. | |
| High cell death or cytotoxicity | High concentration: The concentration of this compound may be too high, leading to off-target effects or excessive metabolic stress. | Perform a dose-response curve to determine the IC50 value for your cell line and use a concentration range appropriate for your experimental goals. |
| Formation of toxic byproducts: Degradation of the compound could lead to the formation of cytotoxic byproducts. | Assess the stability of the compound in your media. A significant drop in the pH of the media could be an indicator of degradation. | |
| Variability in results between experiments | Inconsistent compound activity: This could be due to differences in the age of the stock solution or variations in storage conditions. | Always use freshly prepared stock solutions and adhere to consistent storage protocols. |
| Variations in cell culture conditions: Differences in cell density, media composition, or incubation time can affect the cellular response. | Standardize your experimental protocols, including cell seeding density and treatment times. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., Refractive Index or Mass Spectrometry)
-
Appropriate HPLC column for sugar analysis
Procedure:
-
Prepare a stock solution of this compound in the desired culture medium to a final concentration relevant to your experiments.
-
Aliquot the solution into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Place the tubes in an incubator under standard cell culture conditions (37°C, 5% CO₂).
-
At each time point, remove one tube and store it at -80°C until analysis. The 0-hour time point serves as the initial concentration.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
Logical Relationship
Caption: Factors influencing stability and potential consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-deoxy-D-glucose and Dichloroacetate Affect the Glucose Metabolic System of OSCC IADR Abstract Archives [iadr.abstractarchives.com]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose transporter - Wikipedia [en.wikipedia.org]
How to control for off-target effects of 3-Chloro-3-deoxy-D-glucose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Chloro-3-deoxy-D-glucose in experiments, with a focus on controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known biological target of this compound?
A1: The primary documented use of this compound is in the study of molecule transport across cell membranes.[1][2] While its precise intracellular signaling targets are not well-characterized in publicly available literature, its structural similarity to D-glucose and other deoxyglucose analogs like 2-deoxy-D-glucose (2-DG) suggests a potential role as an inhibitor of glycolysis.[3][4] 2-DG is known to target hexokinase, the first enzyme in the glycolysis pathway.[5] Therefore, it is plausible that this compound may interfere with glucose metabolism.
Q2: What are potential off-target effects of a glucose analog like this compound?
A2: Given that glucose metabolism is a central cellular process, a glucose analog could have broad, unintended effects. Potential off-target effects could include:
-
Inhibition of other glucose-utilizing enzymes: Besides the primary enzymes of glycolysis, other pathways such as the pentose (B10789219) phosphate (B84403) pathway and glycogen (B147801) synthesis utilize glucose.
-
Alterations in cellular signaling: Glycolysis and its intermediates are linked to various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[5][6]
-
Non-specific cellular stress: Interference with fundamental energy production can lead to general cellular stress, activating stress response pathways that may confound experimental results.
-
Interaction with glucose transporters: The compound may compete with glucose for transport into the cell, affecting intracellular glucose levels.[3]
Q3: How can I be sure that the observed phenotype is due to the intended (on-target) effect and not an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial for validating your experimental findings. Key strategies include:
-
Using a structurally unrelated inhibitor: If a different compound targeting the same hypothesized pathway produces the same phenotype, it strengthens the evidence for an on-target effect.[7]
-
Performing rescue experiments: If you hypothesize that this compound inhibits a specific enzyme, overexpressing a functional version of that enzyme should reverse or "rescue" the observed phenotype.
-
Dose-response analysis: A clear correlation between the concentration of this compound and the biological effect suggests a specific interaction.[7]
-
Target engagement assays: Directly measuring the binding of the compound to its intended target within the cell can provide strong evidence of on-target activity.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | 1. Compound instability or degradation: Improper storage or handling. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Variability in cell culture: Differences in cell passage number, density, or metabolic state. | 1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store as recommended. 2. Verify calculations and calibrate pipettes. 3. Use cells within a consistent passage number range and standardize seeding density and growth conditions. |
| High background or unexpected cellular toxicity | 1. High inhibitor concentration: The concentration used may be causing general cellular stress rather than specific inhibition. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration range. 2. Ensure the final solvent concentration is within a non-toxic range (typically <0.5%). |
| Observed phenotype does not match expectations for inhibiting the hypothesized target | 1. The compound does not inhibit the intended target in your system. 2. The phenotype is due to an off-target effect. | 1. Perform a target engagement assay (e.g., Cellular Thermal Shift Assay) to confirm binding to the hypothesized target. 2. Conduct experiments to rule out known off-target effects of similar molecules (e.g., assess general metabolic stress). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess whether a compound binds to its target protein in a cellular environment.[8][9][10][11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinome Profiling for Off-Target Kinase Effects
If you suspect that this compound might have off-target effects on protein kinases, kinome profiling can provide a broad assessment of its selectivity.[13][14][15]
Materials:
-
Cell lysate treated with this compound
-
Kinase affinity beads or arrays (commercially available)
-
Mass spectrometer
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and a vehicle control, then prepare cell lysates.
-
Kinome Capture: Incubate the lysates with broad-spectrum kinase inhibitor beads or a kinase-specific antibody array to capture the cellular kinome.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the kinase profiles of the treated and control samples. A significant change in the abundance or activity of a kinase in the treated sample suggests it may be an off-target.
Visualizations
Caption: Workflow for validating on-target and identifying off-target effects.
Caption: Hypothesized mechanism of action and potential downstream effects.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of 3-Chloro-3-deoxy-D-glucose for research use
Technical Support Center: 3-Chloro-3-deoxy-D-glucose
This guide provides researchers, scientists, and drug development professionals with essential information for the purity analysis of this compound for research applications. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a synthetic monosaccharide derivative where the hydroxyl group at the C-3 position of D-glucose is replaced by a chlorine atom.[1] It is a compound used in organic synthesis and glycobiology research, often to study the effects of substituents on molecular transport across membranes.[2][3][4] Its molecular formula is C₆H₁₁ClO₅ and it has a molecular weight of approximately 198.6 g/mol .[5][6]
Q2: What is the typical purity specification for research-grade this compound? A2: While specifications can vary by supplier, research-grade this compound is typically supplied at a purity of ≥98%. For precise information, you should always refer to the Certificate of Analysis provided with your specific lot.
Q3: How should I properly store this compound? A3: this compound should be stored as a solid in a freezer at temperatures of -20°C to <-15°C.[5][7] It is important to protect it from moisture to ensure its stability.
Q4: In which solvents is this compound soluble? A4: The compound is reported to be soluble in water and methanol.[7] When preparing solutions for experiments, it is recommended to start with these solvents.
Q5: What is the physical appearance of this compound? A5: this compound is typically supplied as a solid white or off-white powder.[2]
Troubleshooting Guide
Q6: My compound is not providing the expected biological activity. Could this be a purity issue? A6: Yes, a lack of biological activity can be linked to purity.
-
Confirm Identity: First, verify the compound's identity using methods like NMR and Mass Spectrometry to ensure you have the correct molecule.
-
Check for Inhibitors: Impurities from the synthesis process could act as inhibitors in your assay. HPLC analysis can help identify and quantify these impurities.
-
Degradation: Improper storage or handling could lead to degradation. Re-analyze the compound's purity if it has been stored for a long time or handled under non-ideal conditions.
Q7: I see an unexpected peak in my HPLC chromatogram. What could it be? A7: An unexpected peak could be one of several things:
-
Synthesis Impurities: These could include unreacted starting materials, reagents, or side-products from the synthesis. Other constitutional isomers, such as 2-chloro-2-deoxy-D-glucose or 4-chloro-4-deoxy-D-glucose, could also be present.[8]
-
Anomers: In solution, glucose and its analogs can exist as a mixture of α and β anomers, which may sometimes be separated by HPLC, leading to two distinct peaks for the main compound.
-
Degradation Products: If the compound has degraded, new peaks may appear.
-
Contamination: The peak could originate from a contaminated solvent, vial, or HPLC system. Run a blank (solvent-only) injection to rule this out.
Q8: My ¹H NMR spectrum looks more complex than expected. How can I interpret it? A8: The complexity in the ¹H NMR spectrum of a sugar derivative is common.
-
Anomeric Mixture: As with HPLC, the presence of both α and β anomers in solution will result in two sets of signals, complicating the spectrum.[9] The anomeric protons typically resonate in the downfield region (4.5-6.0 ppm).[9]
-
Signal Overlap: Protons on the sugar ring often resonate in a narrow chemical shift range (typically 3.0-4.5 ppm), leading to significant overlap.[9]
-
2D NMR: To resolve this complexity, 2D NMR techniques such as COSY and HSQC are highly recommended.[10][11] A COSY spectrum will help identify proton-proton couplings within the spin system, while an HSQC will correlate each proton to its attached carbon, greatly aiding in the complete structural assignment.[10]
Data Presentation
Table 1: Physicochemical Properties and Typical Specifications
| Parameter | Value / Specification | Source |
| Molecular Formula | C₆H₁₁ClO₅ | [5] |
| Molecular Weight | 198.6 g/mol | [5] |
| CAS Number | 22933-89-7 | [5][7] |
| Appearance | Solid Powder | [2] |
| Storage Temperature | -20°C Freezer | [7] |
| Solubility | Water, Methanol | [7] |
| Typical Purity | ≥98% (by techniques like HPLC/NMR) | [12] |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general method; conditions may need to be optimized for your specific system. Analysis of similar sugar derivatives has been successful using HILIC or Reversed-Phase chromatography.[13]
-
Instrumentation: HPLC system with a UV or Pulsed Amperometric Detector (PAD).
-
Column: Waters Atlantis HILIC Silica (4.6 x 150 mm, 3 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with 90% B.
-
Linear gradient to 50% B over 15 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to 90% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Since the molecule lacks a strong chromophore, derivatization with a UV-active tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) may be required for UV detection.[14] Alternatively, a more universal detector like PAD is highly effective for underivatized carbohydrates.[15][16]
-
Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak(s) relative to the total area of all peaks.
Protocol 2: Identity and Purity Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR (Proton): Acquire a standard 1D proton spectrum. This will confirm the presence of key functional groups and can be used to spot major impurities. The anomeric protons should be visible downfield.
-
¹³C NMR (Carbon): Acquire a proton-decoupled 1D carbon spectrum. This will show a signal for each unique carbon in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks, helping to trace the connectivity of protons around the sugar ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, which is crucial for unambiguous assignment of all signals.[10]
-
-
Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts and coupling constants with known values for glucose derivatives to confirm the structure. Purity can be estimated from the ¹H NMR spectrum by integrating the signals corresponding to the compound against those of any visible impurities.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the complete purity assessment of this compound.
Caption: Decision tree for troubleshooting unexpected peaks in analytical data.
Potential Metabolic Pathway
The fluorinated analog, 3-deoxy-3-fluoro-D-glucose, is a known substrate for the enzyme aldose reductase.[17][18] It is plausible that this compound interacts with similar enzymatic pathways.
Caption: Potential metabolic conversion of this compound via the aldose reductase pathway.
References
- 1. 1) Distinguish chemically between 2-deoxy-D-glucose and 3-deoxy-D-glucose.. [askfilo.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 6. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 22933-89-7 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. scbt.com [scbt.com]
- 13. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of 2-deoxy-2-chloro-d-glucose impurity analysis in [(18)F]FDG by three potential-time waveforms of high-performance liquid chromatography/pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 19F NMR quantitation of lens aldose reductase activity using 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of 3-Chloro-3-deoxy-D-glucose in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-3-deoxy-D-glucose (3-Cl-DG). The information provided is intended to help minimize cytotoxicity in long-term experiments and offer guidance on experimental design.
Disclaimer: Direct experimental data on the cytotoxicity and specific cellular mechanisms of this compound (3-Cl-DG) is limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on the structurally related glucose analog, 2-deoxy-D-glucose (2-DG). Researchers should always perform initial dose-response and time-course experiments to determine the optimal, non-toxic concentrations of 3-Cl-DG for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
While specific studies on 3-Cl-DG are not abundant, based on its structure as a glucose analog, it is hypothesized to exert its effects through two primary mechanisms, similar to the well-studied 2-deoxy-D-glucose (2-DG)[1][2][3][4][5][6]:
-
Inhibition of Glycolysis: 3-Cl-DG likely competes with glucose for uptake by glucose transporters and for phosphorylation by hexokinase. The resulting phosphorylated 3-Cl-DG cannot be further metabolized, leading to its accumulation, competitive inhibition of hexokinase, depletion of ATP, and ultimately, cell cycle arrest and death[5][7].
-
Interference with N-linked Glycosylation: As a glucose and mannose analog, 3-Cl-DG can interfere with the synthesis of N-linked glycans, which are crucial for proper protein folding and function. This can lead to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ER stress-induced apoptosis[1][2][4][6].
Q2: How can I determine the optimal concentration of 3-Cl-DG for my long-term experiments?
The optimal concentration will be cell-line dependent and should be determined empirically. A standard approach is to perform a dose-response study.
-
Recommendation: Culture your cells with a range of 3-Cl-DG concentrations (e.g., from low micromolar to millimolar) for a period relevant to your planned long-term experiment (e.g., 24, 48, and 72 hours).
-
Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Goal: Identify the highest concentration that maintains a high level of cell viability (e.g., >90%) over the desired time course.
Q3: My cells are dying in my long-term experiment with 3-Cl-DG. What are the possible causes and solutions?
Several factors could contribute to increased cytotoxicity in long-term cultures.
| Potential Cause | Troubleshooting Suggestion |
| Concentration Too High | The initial concentration, while acceptable for short-term exposure, may be toxic over longer periods. Reduce the concentration of 3-Cl-DG. |
| Compound Instability | The compound may degrade in culture medium over time. It is common practice to perform a full medium change with freshly prepared 3-Cl-DG every 48-72 hours. |
| Accumulation of Toxic Metabolites | Cellular metabolism of 3-Cl-DG, although limited, or secondary cellular responses may produce toxic byproducts. Regular media changes will help to mitigate this. |
| Induction of Oxidative Stress | Glucose analogs can disrupt normal metabolic processes, leading to the production of reactive oxygen species (ROS)[8]. Consider co-treatment with an antioxidant such as N-acetylcysteine (NAC) to mitigate oxidative stress[9]. |
| Nutrient Depletion | Long-term culture can deplete essential nutrients in the medium. Ensure regular media changes with fresh, complete medium containing 3-Cl-DG. |
Q4: Can I modulate the cytotoxicity of 3-Cl-DG by altering the glucose concentration in the culture medium?
Yes, the concentration of glucose in the culture medium can influence the cytotoxic effects of glucose analogs.
-
High Glucose: May competitively inhibit the uptake and effects of 3-Cl-DG, potentially reducing its cytotoxicity.
-
Low Glucose: May sensitize cells to the effects of 3-Cl-DG by increasing their reliance on the available glucose and its analogs.
It is recommended to test your experimental conditions with varying glucose concentrations to find a balance that allows for the desired effect of 3-Cl-DG while maintaining cell viability.
Troubleshooting Guide
| Observed Problem | Possible Cause | Recommended Action |
| High cell death even at low concentrations of 3-Cl-DG. | The cell line is highly sensitive to metabolic inhibition or ER stress. | 1. Perform a more granular dose-response curve at lower concentrations. 2. Consider co-treatment with a cytoprotective agent like N-acetylcysteine (NAC) to reduce oxidative stress[9]. 3. Increase the glucose concentration in the medium to competitively reduce 3-Cl-DG uptake. |
| Variability in results between experiments. | 1. Inconsistent timing of media changes and 3-Cl-DG replenishment. 2. Variations in cell density at the start of the experiment. | 1. Establish a strict schedule for media changes and compound re-addition (e.g., every 48 hours). 2. Ensure consistent cell seeding density for all experiments. |
| Desired biological effect is not observed. | 1. The concentration of 3-Cl-DG is too low. 2. The compound is being degraded or consumed. | 1. Gradually increase the concentration of 3-Cl-DG, monitoring for cytotoxicity. 2. Decrease the time between media changes and compound replenishment. |
Experimental Protocols
Protocol 1: Determining the IC50 of 3-Cl-DG
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of 3-Cl-DG in a suitable solvent (e.g., sterile water or PBS) and then create a serial dilution in complete culture medium.
-
Treatment: The following day, remove the existing medium and add the medium containing the various concentrations of 3-Cl-DG. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or XTT) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Long-Term Cell Culture with 3-Cl-DG
-
Cell Seeding: Plate cells in the desired culture vessel (e.g., T-25 flask or 6-well plate) at a lower density to accommodate long-term growth.
-
Initial Treatment: The following day, replace the medium with fresh complete medium containing the desired, pre-determined non-toxic concentration of 3-Cl-DG.
-
Maintenance: Every 48-72 hours, aspirate the medium and replace it with fresh, pre-warmed complete medium containing the same concentration of 3-Cl-DG.
-
Monitoring: Regularly monitor the cells for changes in morphology and confluency.
-
Endpoint Analysis: At the end of the experimental period, harvest the cells for your desired downstream analysis.
Data Presentation
Table 1: Example IC50 Values of a Glucose Analog (2-DG) in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (mM) |
| MCF-7 | Breast Cancer | ~5.0 |
| MDA-MB-231 | Breast Cancer | ~5.0 |
| HeLa | Cervical Cancer | 4-10 |
| Molt-4 | Leukemia | ~1.0 |
Note: These are example values for 2-DG and will vary for 3-Cl-DG and between different cell lines and experimental conditions[2][5].
Visualizations
Caption: Workflow for long-term cell culture experiments with 3-Cl-DG.
Caption: Potential signaling pathways affected by this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, radiosensitization, and chemosensitization of tumor cells by 2-deoxy-D-glucose in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein N-glycosylation alteration and glycolysis inhibition both contribute to the antiproliferative action of 2-deoxyglucose in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileukemic Activity of 2-Deoxy-d-Glucose through Inhibition of N-Linked Glycosylation in Acute Myeloid Leukemia with FLT3-ITD or c-KIT Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining 2-deoxy-D-glucose with electron transport chain blockers: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3-Chloro-3-deoxy-D-glucose in Cancer Cell Lines
Disclaimer: 3-Chloro-3-deoxy-D-glucose is a glucose analog that is not extensively studied in the context of cancer therapy. Therefore, this technical support guide is based on the well-documented mechanisms of similar glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG) and 3-bromopyruvate (B3434600) (3-BP). The troubleshooting advice and experimental protocols provided are general best practices for research with glycolysis inhibitors and may require optimization for your specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound in cancer cells?
A1: As a glucose analog, this compound is likely taken up by cancer cells through glucose transporters (GLUTs). Once inside the cell, it is expected to interfere with glycolysis, a key metabolic pathway for energy production in rapidly proliferating cancer cells (the Warburg effect).[1][2][3] By inhibiting key glycolytic enzymes, such as hexokinase, it can lead to a depletion of ATP, the cell's primary energy currency, and induce cell death, likely through apoptosis.[3][4]
Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?
A2: Resistance to glycolysis inhibitors can arise through several mechanisms:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to bypass the blocked glycolytic pathway. This can include shifting towards oxidative phosphorylation (OXPHOS) in the mitochondria or utilizing alternative pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) for energy and biosynthesis.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can prevent the induction of programmed cell death.
-
Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/Akt/mTOR can be activated to promote cell survival and overcome the stress induced by the glycolysis inhibitor.[5]
-
Decreased Drug Uptake: Reduced expression of glucose transporters (GLUTs) on the cell surface can limit the entry of the glucose analog into the cancer cells.
Q3: How can I determine if my resistant cells have altered metabolism?
A3: You can assess the metabolic profile of your sensitive and resistant cell lines using techniques like the Seahorse XF Analyzer.[6] This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6] A shift from a high ECAR to a high OCR in resistant cells would suggest a switch to oxidative phosphorylation.
Q4: Are there any known synergistic drug combinations with glycolysis inhibitors?
A4: Yes, combining glycolysis inhibitors with other anticancer agents can be a promising strategy to overcome resistance.[1][5] For example:
-
Chemotherapeutic agents: Standard chemotherapies that induce DNA damage can be more effective when the cell's energy supply is compromised.
-
Targeted therapies: Inhibitors of signaling pathways that promote survival (e.g., PI3K/Akt inhibitors) can prevent cancer cells from escaping the effects of glycolysis inhibition.[5]
-
Other metabolic inhibitors: Targeting alternative metabolic pathways, such as glutaminolysis, in combination with glycolysis inhibition can create a synthetic lethal effect.
Troubleshooting Guides
Issue 1: High variability in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | Ensure complete solubilization of the formazan product by vigorous pipetting or shaking before reading the absorbance.[7][8][9][10] |
| Interference from the compound. | Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents. |
| Cell clumping. | Ensure a single-cell suspension before seeding by gentle trituration or using a cell strainer. |
Issue 2: No significant difference in protein expression of key glycolytic enzymes (e.g., HK2, GAPDH) between sensitive and resistant cells in Western Blot.
| Possible Cause | Troubleshooting Step |
| Resistance mechanism is not at the protein expression level. | The resistance might be due to post-translational modifications, enzyme kinetics, or downstream signaling. Investigate enzyme activity assays or phosphoproteomics. |
| Poor antibody quality. | Validate your primary antibody using positive and negative controls. Check the manufacturer's datasheet for recommended conditions. |
| Suboptimal protein extraction. | Use appropriate lysis buffers containing protease and phosphatase inhibitors to ensure protein integrity.[11][12][13][14] |
| Uneven protein loading. | Quantify protein concentration accurately (e.g., BCA assay) and use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and check the transfer efficiency by staining the membrane (e.g., Ponceau S). |
Issue 3: The IC50 value of this compound is much higher than expected.
| Possible Cause | Troubleshooting Step |
| The cell line is inherently resistant. | Test the compound on a panel of different cancer cell lines to identify more sensitive models. |
| Compound instability. | Check the stability of your compound in the cell culture media over the duration of the experiment. Prepare fresh stock solutions. |
| High glucose concentration in the media. | High levels of glucose can compete with the glucose analog for uptake and metabolic enzymes. Try using media with a lower glucose concentration. |
| Incorrect dosage calculation. | Double-check all calculations for dilutions and final concentrations. |
| Short incubation time. | The compound may require a longer exposure time to exert its cytotoxic effects. Perform a time-course experiment (e.g., 24h, 48h, 72h). |
Quantitative Data Summary
The following tables provide example IC50 values for the well-studied glycolysis inhibitors 2-deoxy-D-glucose (2-DG) and 3-bromopyruvate (3-BP) in various cancer cell lines. This data can serve as a reference for a researcher investigating a novel glucose analog.
Table 1: IC50 Values of 2-Deoxy-D-glucose (2-DG) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Incubation Time (h) |
| HCT116 | Colon Cancer | 5.0 | 48 |
| MCF-7 | Breast Cancer | 4.0 | 72 |
| A549 | Lung Cancer | 8.0 | 48 |
| U87 | Glioblastoma | 3.5 | 72 |
Table 2: IC50 Values of 3-Bromopyruvate (3-BP) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HepG2 | Liver Cancer | 50 | 24 |
| PANC-1 | Pancreatic Cancer | 75 | 48 |
| MDA-MB-231 | Breast Cancer | 100 | 24 |
| HeLa | Cervical Cancer | 60 | 48 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Key Signaling Proteins
This protocol is used to analyze the expression levels of proteins involved in glycolysis and resistance pathways.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HK2, GAPDH, p-Akt, Akt, Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat sensitive and resistant cells with this compound at the desired concentration and time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Visualizations
References
- 1. Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glucose Metabolism in Cancer Cells as an Approach to Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating Glycolysis to Improve Cancer Therapy | MDPI [mdpi.com]
- 6. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. origene.com [origene.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 14. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
Best practices for storing and handling 3-Chloro-3-deoxy-D-glucose
This technical support center provides best practices for the storage, handling, and use of 3-Chloro-3-deoxy-D-glucose, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: this compound is a solid compound that should be stored in a freezer at temperatures of -20°C or below.[1] It is important to keep the container tightly sealed to prevent moisture absorption and degradation.
Q2: In which solvents is this compound soluble?
A: This compound is soluble in polar solvents such as water and methanol.[1] For experimental purposes, it is recommended to prepare fresh solutions and to avoid prolonged storage of solutions, as the stability of the compound in aqueous solution over time has not been extensively documented.
Q3: What are the primary safety precautions when handling this compound?
A: As a halogenated carbohydrate, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q4: Can this compound be used in cell culture experiments?
A: Yes, this compound and similar deoxyglucose analogs are utilized in cell-based assays to study glucose transport and metabolism. It is important to determine the optimal concentration for your specific cell line and experimental conditions to avoid potential cytotoxicity.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Storage Temperature | -20°C or below | [1] |
| Physical Form | Solid | [1] |
| Molecular Weight | 198.6 g/mol | |
| Solubility | Soluble in water and methanol | [1] |
Experimental Protocols
While a specific, validated protocol for every application of this compound is not available, the following general procedure for a competitive glucose uptake assay can be adapted. This protocol is based on methods used for other glucose analogs, such as 2-deoxy-D-glucose.
Protocol: Competitive Glucose Uptake Assay
Objective: To measure the inhibition of glucose uptake in cultured cells by this compound.
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells, or cancer cell lines)
-
This compound
-
Radiolabeled 2-deoxy-D-[³H]glucose or other suitable labeled glucose analog
-
Cell culture medium (serum-free for starvation step)
-
Krebs-Ringer-Phosphate (KRP) buffer or similar assay buffer
-
Insulin (optional, for stimulating glucose uptake)
-
Phloretin or cytochalasin B (as positive controls for inhibition)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and glucose uptake measurement.
-
Cell Starvation: Prior to the assay, wash the cells with serum-free medium and incubate them in the same medium for 2-4 hours to increase glucose transporter expression at the cell surface.
-
Inhibitor Pre-incubation: Remove the starvation medium and add KRP buffer containing various concentrations of this compound or control inhibitors. Incubate for 15-30 minutes.
-
Glucose Uptake: Add radiolabeled 2-deoxy-D-[³H]glucose to each well and incubate for a predetermined time (e.g., 5-10 minutes). The incubation time should be optimized to ensure linear uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRP buffer containing a high concentration of glucose or a transport inhibitor like phloretin.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of glucose uptake and calculate the percentage of inhibition by this compound compared to the untreated control.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Glucose Uptake
-
Possible Cause: The concentration of this compound may be too low to effectively compete with the labeled glucose analog.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration.
-
-
Possible Cause: The incubation time with the inhibitor may be insufficient.
-
Solution: Increase the pre-incubation time to allow for adequate interaction with the glucose transporters.
-
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution: Always use freshly prepared solutions from a properly stored solid stock. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: High Background Signal
-
Possible Cause: Incomplete washing of cells after the glucose uptake step, leaving residual radiolabeled glucose.
-
Solution: Ensure rapid and thorough washing with ice-cold buffer. Increase the number of washes if necessary.
-
-
Possible Cause: Non-specific binding of the radiolabeled glucose analog.
-
Solution: Include appropriate controls, such as a well with a known potent inhibitor (e.g., cytochalasin B), to determine the level of non-specific binding.
-
Issue 3: Cell Viability is Affected
-
Possible Cause: The concentration of this compound may be cytotoxic to the cells.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Analysis of 3-Chloro-3-deoxy-D-glucose and its Metabolites
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-3-deoxy-D-glucose. The information is designed to address common challenges encountered during the calibration of analytical instruments and the subsequent detection and quantification of its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound in mammalian cells?
A1: While direct metabolic studies on this compound are limited, based on the metabolism of its close analog, 3-deoxy-3-fluoro-D-glucose, the following metabolites are predicted.[1] The primary metabolic pathway is not glycolysis but rather direct oxidation and reduction.[1]
-
3-Chloro-3-deoxy-D-sorbitol: Formed via the action of aldose reductase.
-
3-Chloro-3-deoxy-D-fructose: Formed from the sorbitol metabolite by sorbitol dehydrogenase.
-
3-Chloro-3-deoxy-D-gluconic acid: Produced through the activity of glucose dehydrogenase.[1]
-
3-Chloro-3-deoxy-D-gluconate-6-phosphate: Potentially formed from the gluconic acid metabolite.[1]
Q2: What is the most common analytical method for quantifying this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of glucose analogs and their metabolites in biological matrices. This method offers high selectivity by monitoring specific precursor-to-product ion transitions.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the biological matrix.
-
Chromatographic Separation: Optimize your LC method to separate the analytes of interest from co-eluting matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix similar to your samples can help to correct for signal suppression or enhancement.
Q4: Is derivatization necessary for the analysis of this compound and its metabolites?
A4: While not always mandatory, derivatization can significantly improve the sensitivity and chromatographic retention of polar molecules like glucose and its analogs, especially on reverse-phase columns. Common derivatization agents react with hydroxyl groups to form more hydrophobic and easily ionizable derivatives.
Predicted Metabolic Pathway
The following diagram illustrates the predicted metabolic pathway of this compound based on the metabolism of similar halogenated glucose analogs.
Caption: Predicted metabolism of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Analyte | Suboptimal MS parameters. | Optimize mass spectrometry parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. |
| Inefficient extraction. | Evaluate different extraction solvents and techniques. For plasma or serum, protein precipitation followed by SPE is a common and effective approach. Ensure solid samples are thoroughly homogenized. | |
| Analyte instability. | Minimize sample processing time and keep samples on ice or at 4°C to prevent potential enzymatic degradation. | |
| Poor Peak Shape or Tailing | Inappropriate LC column. | For polar compounds like glucose metabolites, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. |
| Suboptimal mobile phase. | Adjust the mobile phase composition, including the organic solvent content, pH, and additives, to improve peak shape. | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | Ensure consistent timing and execution of all sample preparation steps, especially quenching and extraction. Use of an automated liquid handler can improve reproducibility. |
| Matrix effects. | Use a stable isotope-labeled internal standard to normalize for variations in ionization efficiency caused by the sample matrix. | |
| Inaccurate Quantification | Poor calibration curve. | Ensure the calibration range brackets the expected concentration of the analytes in your samples. Use at least 6-8 non-zero calibrators. |
| Non-linearity at low concentrations. | The Lower Limit of Quantification (LLOQ) should be established where the precision is within ±20% and the accuracy is 80-120%.[2] | |
| Ghost Peaks or Carryover | Contamination of the LC system. | Implement a robust wash protocol for the autosampler needle and injection port. Use a strong solvent to wash the column between runs. |
Experimental Protocols
Metabolite Extraction from Adherent Cell Culture
This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites.
-
Cell Culture: Grow cells to the desired confluency in a 6-well plate.
-
Quenching: Place the 6-well plate on ice. Aspirate the culture medium.
-
Washing: Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular components. Immediately aspirate the wash solution.
-
Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) to each well.
-
Incubation: Place the plate at -80°C for 15 minutes to ensure complete inactivation of enzymes and precipitation of proteins.
-
Cell Lysis: Scrape the cells in the cold methanol using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Example LC-MS/MS Method Parameters
The following are example parameters for an LC-MS/MS method for the analysis of this compound and its predicted metabolites. These should be optimized for your specific instrument and application.
| Parameter | Value |
| LC Column | HILIC (e.g., Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, return to 95% B and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400 °C |
Example Quantitative Data and MRM Transitions
The following table provides example quantitative data based on the analysis of similar glucose analogs and predicted Multiple Reaction Monitoring (MRM) transitions.[3][4] The exact m/z values and optimal collision energies must be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Example Linear Range (ng/mL) | Example LLOQ (ng/mL) |
| This compound | 197.0 | 85.0 | 1 - 1000 | 1 |
| 3-Chloro-3-deoxy-D-sorbitol | 199.0 | 85.0 | 1 - 1000 | 1 |
| 3-Chloro-3-deoxy-D-fructose | 197.0 | 85.0 | 1 - 1000 | 1 |
| 3-Chloro-3-deoxy-D-gluconic acid | 213.0 | 97.0 | 5 - 2000 | 5 |
Note: The product ion at m/z 85 is a common fragment for deoxy-sugars.[4] The precursor ions are the [M-H]⁻ adducts.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the analysis of this compound metabolites from cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 3. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in 3-Chloro-3-deoxy-D-glucose experimental results
Welcome to the technical support center for 3-Chloro-3-deoxy-D-glucose. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experimentation with this glucose analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a chlorine atom. Its primary mechanism of action is the competitive inhibition of glucose metabolism. It is transported into cells via glucose transporters (GLUTs) and is a substrate for hexokinase, the first enzyme in the glycolysis pathway. Upon phosphorylation, the resulting this compound-6-phosphate cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the inhibition of glycolysis. This disruption of cellular energy production is a key area of its investigation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C in a freezer.[1] Solutions should be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for a short term. Avoid repeated freeze-thaw cycles. Given that chlorinated sugars can be unstable at high temperatures and varied pH, it is crucial to maintain physiological pH and temperature during experiments unless the protocol specifies otherwise.
Q3: Why am I observing high variability in my experimental results?
A3: Variability in experiments with this compound can arise from several factors:
-
Cell Line Specific Metabolism: Different cell lines exhibit varying levels of glucose transporter (GLUT) expression and hexokinase activity, leading to differences in the uptake and phosphorylation of the analog.
-
Compound Stability: Chlorinated sugars can be sensitive to temperature and pH, potentially degrading over time in culture media. This can lead to inconsistent effective concentrations.
-
Experimental Conditions: Factors such as cell density, glucose concentration in the medium, and incubation time can significantly impact the inhibitory effect of the compound.
-
Alternative Metabolic Pathways: Similar to other 3-substituted glucose analogs, this compound may be metabolized by enzymes other than hexokinase in certain cell types, leading to different metabolic fates and experimental outcomes. For instance, the related compound 3-deoxy-3-fluoro-D-glucose is known to be a substrate for aldose reductase and glucose dehydrogenase in some tissues.[2]
Q4: Can this compound have off-target effects?
A4: While the primary target is glycolysis, high concentrations or prolonged exposure could lead to off-target effects. The accumulation of this compound-6-phosphate could potentially interfere with other enzymes that bind sugar-phosphates. Additionally, as with any small molecule inhibitor, the possibility of interactions with other cellular components cannot be entirely ruled out and should be considered when interpreting results.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Glycolysis
| Possible Cause | Suggested Solution |
| Degradation of this compound in solution. | Prepare fresh solutions of the compound for each experiment from a solid, properly stored stock. Avoid prolonged incubation in cell culture media at 37°C before the experiment. Consider the stability of chlorinated sugars, which can be affected by temperature and pH.[3][4][5][6] |
| Variability in cellular uptake. | Ensure consistent cell density and passage number for all experiments. Normalize results to cell number or total protein content. Be aware that GLUT transporter expression can vary with cell confluence and culture conditions. |
| Competition with glucose in the medium. | The concentration of glucose in the cell culture medium will directly compete with this compound for uptake and phosphorylation. Use a medium with a known and consistent glucose concentration. For some experiments, a low-glucose medium may be necessary to enhance the inhibitory effect.[7] |
| Cell line-dependent differences in metabolism. | Different cell lines may have varying sensitivities. It is recommended to perform dose-response curves for each new cell line to determine the optimal concentration. Consider that some cell lines may metabolize the compound through alternative pathways. |
Issue 2: High Background or No Signal in Competitive Assays
| Possible Cause | Suggested Solution |
| Improper reagent concentration. | Titrate the concentrations of all reagents, including the labeled glucose tracer and this compound, to find the optimal window for competition. |
| Incorrect incubation times. | Optimize the incubation time for the competitive binding step. A time course experiment can help determine the point of equilibrium. |
| Issues with the detection system. | Ensure that the detection reagents are fresh and properly prepared. If using a fluorescently labeled glucose analog, check for photobleaching. |
| Non-specific binding. | Include appropriate controls, such as wells with no inhibitor or no cells, to determine the level of non-specific binding. Blocking steps may be necessary depending on the assay format. |
Experimental Protocols
Protocol 1: Glycolysis Inhibition Assay (Lactate Production)
This protocol provides a general framework for assessing the inhibitory effect of this compound on glycolysis by measuring lactate (B86563) production.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lactate assay kit
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C and 5% CO2.
-
Lactate Measurement: After incubation, collect the cell culture supernatant. Measure the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the lactate production to the cell number or protein concentration in each well. Plot the normalized lactate levels against the concentration of this compound to determine the IC50 value.
Protocol 2: Cellular Uptake Assay (Competitive Inhibition)
This protocol outlines a method to measure the competitive inhibition of glucose uptake by this compound using a labeled glucose analog (e.g., a fluorescent or radioactive derivative).
Materials:
-
Cells of interest
-
Krebs-Ringer-HEPES (KRH) buffer or similar uptake buffer
-
Labeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose)
-
This compound
-
Unlabeled D-glucose (for control)
-
96-well plate
-
Plate reader or scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Glucose Starvation: Gently wash the cells twice with warm, glucose-free KRH buffer. Incubate the cells in glucose-free KRH buffer for 30-60 minutes at 37°C.
-
Inhibitor Pre-incubation: Add KRH buffer containing various concentrations of this compound or a high concentration of unlabeled D-glucose (positive control for inhibition). Incubate for 10-15 minutes.
-
Uptake: Add the labeled glucose analog to each well to initiate the uptake.
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Stop Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lysis and Detection: Lyse the cells and measure the amount of internalized labeled glucose analog using a plate reader (for fluorescent probes) or a scintillation counter (for radioactive probes).
-
Data Analysis: Calculate the percentage of inhibition of glucose uptake for each concentration of this compound relative to the control (no inhibitor).
Visualizations
Signaling Pathway of Glycolysis Inhibition
Caption: Mechanism of glycolysis inhibition by this compound.
Experimental Workflow for Glycolysis Inhibition Assay
Caption: Workflow for assessing glycolysis inhibition via lactate production.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting variable experimental outcomes.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Chlorinated Carbohydrate Degradation Products and Amino Acids during Heating of Sucralose in Model Systems and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Chlorinated Carbohydrate Degradation Products and Amino Acids during Heating of Sucralose in Model Systems and Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Inhibitory Effects of 2-Deoxy-D-Glucose and 3-Chloro-3-deoxy-D-glucose on Cellular Metabolism
A comprehensive comparison of the inhibitory properties of 2-Deoxy-D-glucose (2-DG) and 3-Chloro-3-deoxy-D-glucose (3-Cl-DG) is currently challenging due to a significant disparity in available research. While 2-DG has been extensively studied as a potent inhibitor of glycolysis with a well-documented mechanism of action, data on the biological and inhibitory effects of 3-Cl-DG remain scarce in publicly accessible scientific literature.
This guide synthesizes the existing experimental data for 2-DG and outlines the necessary research areas for 3-Cl-DG to enable a future comparative analysis. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of glucose analogues.
2-Deoxy-D-glucose (2-DG): A Profile of a Potent Glycolysis Inhibitor
2-Deoxy-D-glucose is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. This structural modification allows it to be recognized and taken up by cells through glucose transporters. However, its altered structure prevents it from being fully metabolized in the glycolytic pathway, leading to the inhibition of this critical energy-producing process.
Mechanism of Action
The inhibitory effect of 2-DG on glycolysis is a multi-step process. Once inside the cell, 2-DG is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This phosphorylated form cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway. The accumulation of 2-DG-6P leads to feedback inhibition of hexokinase, effectively blocking the initial step of glycolysis.[1] This disruption of glucose metabolism results in cellular ATP depletion and can induce cell cycle arrest and apoptosis, particularly in cancer cells that exhibit high rates of glycolysis (the Warburg effect).
Beyond its direct impact on glycolysis, 2-DG has also been shown to interfere with N-linked glycosylation, a crucial process for protein folding and function. This interference can lead to endoplasmic reticulum (ER) stress and further contribute to cell death.
Quantitative Inhibitory Data
The inhibitory effects of 2-DG have been quantified in various cancer cell lines. While specific IC50 (half-maximal inhibitory concentration) values vary depending on the cell type and experimental conditions, studies have consistently demonstrated its dose-dependent inhibitory effects on cell proliferation. For example, in a study on various human malignant cell lines, continuous exposure to 5 mM 2-DG resulted in responses ranging from a slowdown in proliferation to massive apoptosis.
Experimental Protocols
Standard methodologies are employed to assess the inhibitory effects of 2-DG. A common in vitro protocol involves:
-
Cell Culture: Culturing of the desired cell line (e.g., cancer cell lines) in appropriate media.
-
Treatment: Incubation of the cells with varying concentrations of 2-DG for a specified duration.
-
Viability/Proliferation Assays: Measurement of cell viability and proliferation using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or direct cell counting.
-
Metabolic Assays: Measurement of glucose uptake and lactate (B86563) production to directly assess the impact on glycolysis.
-
Apoptosis Assays: Detection of apoptosis through methods like flow cytometry using Annexin V/Propidium Iodide staining or western blotting for apoptosis-related proteins (e.g., cleaved caspases).
Signaling Pathways and Experimental Workflows
The mechanism of 2-DG involves its entry into the cell and subsequent enzymatic conversion, leading to the inhibition of glycolysis.
Caption: Mechanism of 2-Deoxy-D-glucose (2-DG) mediated glycolysis inhibition.
This compound (3-Cl-DG): An Unexplored Analogue
Current Knowledge
Existing information indicates that 3-Cl-DG has been used to study the effects of substituents on the transport of molecules across membranes.[1][4] Its hydrophobic nature and ability to be transported via passive diffusion have been noted.[4] However, there is a conspicuous absence of studies investigating its interaction with key glycolytic enzymes or its overall impact on cellular metabolism.
Future Research Directions
To facilitate a meaningful comparison with 2-DG, the following experimental data for 3-Cl-DG are required:
-
Inhibitory Effects on Glycolysis: Quantitative studies to determine if 3-Cl-DG inhibits glycolysis and to what extent. This would involve measuring its impact on glucose uptake, lactate production, and ATP levels in various cell lines.
-
Mechanism of Action: Elucidation of the molecular mechanism by which 3-Cl-DG might exert its effects. This includes investigating whether it is a substrate for hexokinase and if its potential phosphorylated product inhibits downstream glycolytic enzymes.
-
Quantitative Inhibitory Data: Determination of IC50 values for cell proliferation and glycolysis inhibition in a panel of cell lines to quantify its potency.
-
Comparative Studies: Direct head-to-head studies comparing the inhibitory profiles of 3-Cl-DG and 2-DG under identical experimental conditions.
-
Effects on Other Pathways: Investigation into whether 3-Cl-DG, like 2-DG, affects other cellular processes such as N-linked glycosylation.
The following diagram illustrates a potential experimental workflow to begin characterizing the inhibitory effects of 3-Cl-DG.
Caption: Proposed experimental workflow for investigating the inhibitory effects of 3-Cl-DG.
References
Validating GLUT Inhibition by 3-Chloro-3-deoxy-D-glucose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-3-deoxy-D-glucose as a glucose transporter (GLUT) inhibitor. Due to the limited direct experimental data on its specific inhibitory mechanisms, this document synthesizes available information on related compounds and outlines established experimental protocols for validation. We draw comparisons with well-characterized GLUT inhibitors to provide a framework for evaluating its potential.
Mechanism of Action: A Competitive Inhibition Model
Research on similar compounds, such as 3-deoxy-3-fluoro-D-glucose, has shown that it is transported into cells via a saturable process and that its uptake is competitively inhibited by D-glucose and the known GLUT inhibitor cytochalasin B. This supports the hypothesis that this compound also acts as a competitive inhibitor.
The structure-activity relationship of 2-halogenated D-glucose analogs suggests that the size of the halogen atom influences the inhibitory activity, with smaller halogens leading to better binding affinity with hexokinase I, an enzyme downstream of GLUT. This suggests that this compound may have a moderate inhibitory effect compared to other halogenated glucose analogs.
Comparative Performance of GLUT Inhibitors
Quantitative data directly comparing the inhibitory potency (e.g., IC50 values) of this compound against various GLUT isoforms with other inhibitors is scarce. However, we can establish a comparative framework using data from well-characterized GLUT inhibitors.
| Inhibitor | Target GLUT Isoform(s) | IC50 (inhibition of glucose uptake/binding) | Mechanism of Action | Reference |
| This compound | Presumed to be broad-spectrum | Data not available | Competitive (Hypothesized) | - |
| WZB117 | Primarily GLUT1 | ~10 µM in A549 and MCF7 cells | Non-competitive | [1] |
| BAY-876 | Highly selective for GLUT1 | 2 nM | Non-competitive | [2] |
| Glutor | Pan-Class I GLUTs (GLUT1, 2, 3) | 11 nM in sensitive cell lines | Not specified | [3] |
| Cytochalasin B | Class I GLUTs (GLUT1-4) | 0.52 µM in human erythrocytes | Non-competitive, binds to the endofacial side | [4][5] |
| Phloretin | Class I GLUTs | 50 µM for hGLUT1 | Competitive | [6][7] |
| KL-11743 | Class I GLUTs (GLUT1, 2, 3) | 115 nM (GLUT1), 137 nM (GLUT2), 90 nM (GLUT3) | Glucose-competitive | [2] |
| DRB18 | Pan-GLUT inhibitor | High nM range | Not specified | [2] |
| STF-31 | Selective for GLUT1 | Not specified | Non-competitive | [1] |
Experimental Protocols for Validation
To rigorously validate the mechanism and efficacy of this compound as a GLUT inhibitor, a series of established experimental protocols should be employed.
Glucose Uptake Assays
a) Radiolabeled Glucose Uptake Assay: This is the gold-standard method for directly measuring glucose transport.
-
Principle: Cells are incubated with a radiolabeled glucose analog, typically 3H- or 14C-labeled 2-deoxy-D-glucose (2-DG), in the presence and absence of the test inhibitor. 2-DG is taken up by GLUTs and phosphorylated, trapping it inside the cell. The intracellular radioactivity is then measured as an indicator of glucose uptake.
-
Protocol Outline:
-
Seed cells in a multi-well plate.
-
Pre-incubate cells with varying concentrations of this compound or control inhibitors.
-
Add radiolabeled 2-DG and incubate for a defined period.
-
Wash cells with ice-cold buffer to stop uptake.
-
Lyse the cells and measure intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
b) Fluorescent Glucose Analog Uptake Assay: A non-radioactive alternative using fluorescent glucose analogs.
-
Principle: Utilizes fluorescent glucose analogs like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The fluorescence intensity inside the cells is proportional to the glucose uptake.
-
Protocol Outline:
-
Seed cells in a multi-well plate suitable for fluorescence measurements.
-
Pre-incubate cells with the inhibitor.
-
Add 2-NBDG and incubate.
-
Wash cells to remove extracellular 2-NBDG.
-
Measure intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Cell Viability and Proliferation Assays
-
Principle: To assess the cytotoxic or cytostatic effects of GLUT inhibition. Assays like MTT, XTT, or CellTiter-Glo® measure metabolic activity as an indicator of cell viability.
-
Protocol Outline:
-
Treat cells with a range of inhibitor concentrations for 24-72 hours.
-
Add the respective assay reagent and measure absorbance or luminescence according to the manufacturer's protocol.
-
Lactate (B86563) Production Assay
-
Principle: Inhibition of glucose uptake is expected to decrease glycolysis and consequently reduce the production and secretion of lactate.
-
Protocol Outline:
-
Treat cells with the inhibitor.
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a colorimetric or fluorometric lactate assay kit.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for validating a GLUT inhibitor.
Caption: Hypothesized mechanism of action and downstream effects of GLUT inhibition.
Conclusion
While this compound is structurally poised to act as a competitive inhibitor of GLUTs, a comprehensive validation of its mechanism and performance requires direct experimental evidence. The comparative data on established GLUT inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate this and other novel GLUT inhibitor candidates. Further studies are warranted to determine the specific inhibitory profile and therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 4. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Glucose Analogs in Metabolic Research: 3-Chloro-3-deoxy-D-glucose vs. C-2 Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Chloro-3-deoxy-D-glucose and other halogenated glucose analogs, primarily those halogenated at the C-2 position, for their application in metabolic studies. While extensive research has elucidated the mechanism of C-2 halogenated analogs as glycolysis inhibitors, data on this compound is limited. This guide synthesizes the available information, including inferences from its closely related fluoro-analog, to offer a comparative perspective on their distinct metabolic fates and mechanisms of action.
Introduction
Halogenated glucose analogs are valuable tools for investigating cellular metabolism, particularly for their ability to selectively interfere with specific metabolic pathways. Analogs halogenated at the C-2 position, such as 2-deoxy-2-fluoro-D-glucose (2-FDG), are widely recognized for their role in inhibiting glycolysis. In contrast, evidence suggests that C-3 halogenated analogs, including this compound, are likely metabolized through an alternative route, the polyol pathway, via the enzyme aldose reductase. This fundamental difference in their metabolic processing dictates their suitability for different research applications.
Mechanism of Action and Metabolic Fate
C-2 Halogenated Glucose Analogs: Glycolysis Inhibition
2-halogenated glucose analogs, including 2-fluoro-2-deoxy-D-glucose (2-FG), 2-chloro-2-deoxy-D-glucose (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG), act as competitive inhibitors of hexokinase, the first enzyme in the glycolytic pathway.[1][2] Upon cellular uptake, these analogs are phosphorylated by hexokinase to form 2-halogeno-2-deoxy-D-glucose-6-phosphate. This phosphorylated product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and subsequent feedback inhibition of hexokinase.[3] This effectively blocks the glycolytic flux.
The efficacy of these analogs in inhibiting glycolysis is inversely proportional to the size of the halogen substituent, with the binding affinities to hexokinase I decreasing in the order of 2-FG > 2-CG > 2-BG.[1][2]
Caption: Glycolysis inhibition by C-2 halogenated glucose analogs.
This compound: An Alternative Metabolic Route
Direct experimental data on the metabolic effects of this compound are scarce. However, studies on the closely related compound, 3-deoxy-3-fluoro-D-glucose (3-FDG), indicate that it is not a substrate for hexokinase and does not significantly inhibit glycolysis.[4] Instead, 3-FDG is metabolized via the polyol pathway, which involves the enzyme aldose reductase.[4][5] This pathway reduces glucose to sorbitol. It is therefore highly probable that this compound follows a similar metabolic fate.
This compound is described as a hydrophobic compound that can be transported across cell membranes via passive diffusion.[6]
Caption: Postulated metabolism of 3-halogenated glucose analogs.
Data Presentation: Comparison of Halogenated Glucose Analogs
| Feature | This compound (Inferred) | 2-Fluoro-2-deoxy-D-glucose (2-FG) | 2-Chloro-2-deoxy-D-glucose (2-CG) | 2-Bromo-2-deoxy-D-glucose (2-BG) |
| Primary Metabolic Target | Aldose Reductase (Polyol Pathway) | Hexokinase (Glycolysis) | Hexokinase (Glycolysis) | Hexokinase (Glycolysis) |
| Mechanism of Action | Substrate for aldose reductase | Competitive inhibitor of hexokinase | Competitive inhibitor of hexokinase | Competitive inhibitor of hexokinase |
| Effect on Glycolysis | Likely minimal to no direct inhibition | Potent inhibition | Moderate inhibition | Weak inhibition |
| Cellular Uptake | Passive Diffusion[6] | Glucose transporters | Glucose transporters | Glucose transporters |
| ID50 for Lactate (B86563) Inhibition | Not available | ~1 mM[2] | ~6 mM[2] | >6 mM[2] |
Experimental Protocols
Protocol 1: Assessment of Glycolysis Inhibition by Measuring Lactate Production
This protocol is suitable for evaluating the effects of C-2 halogenated glucose analogs on the overall glycolytic rate.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (2-halogenated glucose analogs)
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate overnight to allow for cell attachment.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the halogenated glucose analog. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Determine the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content. Plot the lactate concentration against the analog concentration to determine the half-maximal inhibitory concentration (ID50).
Caption: Workflow for lactate production assay.
Protocol 2: In Vitro Hexokinase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of C-2 halogenated glucose analogs on hexokinase activity.
Materials:
-
Purified hexokinase
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
ATP
-
Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Test compounds (2-halogenated glucose analogs)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, glucose, NADP+, and G6PDH.
-
Inhibitor Addition: Add various concentrations of the halogenated glucose analog to the wells of the 96-well plate. Include a no-inhibitor control.
-
Enzyme Addition: Add purified hexokinase to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time. The rate of NADPH production is proportional to hexokinase activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[7]
Protocol 3: Aldose Reductase Activity Assay
This protocol is designed to assess the potential of this compound to act as a substrate for aldose reductase, based on the metabolism of its fluoro-analog.
Materials:
-
Purified or recombinant aldose reductase
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 6.8)
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde as a positive control, this compound as the test compound)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of aldose reductase, NADPH, and the substrates in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the aldose reductase enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (DL-glyceraldehyde or this compound).
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[8][9]
-
Data Analysis: Calculate the rate of NADPH consumption. An increased rate in the presence of this compound compared to a no-substrate control would indicate that it is a substrate for aldose reductase.
Caption: Workflow for aldose reductase activity assay.
Conclusion
The metabolic effects of halogenated glucose analogs are highly dependent on the position of halogenation. While C-2 halogenated analogs are well-established inhibitors of glycolysis with potencies influenced by the halogen's size, this compound is predicted to be metabolized via the polyol pathway, a distinct metabolic route. This fundamental difference underscores the importance of selecting the appropriate analog for specific research questions in metabolic studies. Further direct experimental investigation into the metabolic fate and cellular effects of this compound is warranted to fully elucidate its potential as a tool for metabolic research and drug development.
References
- 1. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic | CiNii Research [cir.nii.ac.jp]
- 3. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive demonstration of in vivo 3-fluoro-3-deoxy-D-glucose metabolism in rat brain by 19F nuclear magnetic resonance spectroscopy: suitable probe for monitoring cerebral aldose reductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modules for in vitro metabolic engineering: Pathway assembly for bio-based production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Glucose Transporter Inhibition: A Comparative Analysis of 3-Chloro-3-deoxy-D-glucose and Genetic Knockdown of GLUTs
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two primary methodologies for inhibiting glucose transport: the use of the chemical inhibitor 3-Chloro-3-deoxy-D-glucose (3-Cl-D-glucose) and the genetic knockdown of glucose transporters (GLUTs). This guide will objectively compare the performance of these alternatives, supported by experimental data, to assist in the selection of the most appropriate method for specific research applications.
Introduction to Glucose Transport Inhibition
Glucose transporters are a family of membrane proteins that facilitate the transport of glucose across the plasma membrane. The overexpression of certain GLUT isoforms, such as GLUT1 and GLUT3, is a hallmark of many cancers and is associated with increased glucose uptake to fuel rapid cell proliferation. Consequently, the inhibition of glucose transport has emerged as a promising therapeutic strategy for cancer and other metabolic diseases.
Two primary approaches to inhibit glucose transport in a research setting are:
-
Pharmacological Inhibition: This method involves the use of small molecules, such as glucose analogs like 3-Cl-D-glucose or 2-DG, that compete with glucose for binding to GLUTs, thereby blocking glucose uptake.
-
Genetic Inhibition: This approach utilizes techniques like RNA interference (RNAi) to specifically reduce the expression of a target GLUT isoform, leading to a decrease in the number of functional transporters on the cell surface.
This guide will delve into the methodologies and outcomes associated with both approaches, providing a framework for their comparative evaluation.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative effects of genetic knockdown of various GLUT isoforms on key cellular processes. Due to the limited availability of specific data for 3-Cl-D-glucose, data for the widely studied glucose analog 2-deoxy-D-glucose (2-DG) is presented as a reference for chemical inhibition.
| Intervention | Cell Line/Model | Effect on Glucose Uptake | Effect on Cell Viability/Proliferation | Reference |
| GLUT1 Knockdown (siRNA) | Human CD4 T cells | Significantly reduced | Modest yet significant reduction upon stimulation | [1] |
| GLUT1 Knockdown (shRNA) | Triple-negative breast cancer cells | Decreased | Lower growth rate | [2] |
| GLUT3 Knockdown (siRNA) | Hypoxic human macrophages | Significantly reduced by 60-90% | Reduced lipid droplet formation | [3] |
| GLUT3 Knockdown (Morpholino) | Glioblastoma (U87 cells) | - | Reduction in proliferation (16-18% alone, 64-69% with radiation) | [4] |
| 2-deoxy-D-glucose (2-DG) | P388/IDA leukemia cells | Competitive inhibition | IC50 of 392.6 µM | [5] |
| 2-deoxy-D-glucose (2-DG) | Breast cancer cells | Increased uptake of 3-O-MG (a glucose analog) | Dose-dependent cessation of cell growth | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of GLUTs
This protocol outlines the general steps for transiently knocking down a target GLUT isoform using small interfering RNA (siRNA).
Materials:
-
Target-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
-
Cell culture medium and supplements
-
Cells to be transfected
-
Plates for cell culture (e.g., 6-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in complete growth medium at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time will depend on the cell type and the stability of the target protein.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
Glucose Uptake Assay
This protocol describes a common method for measuring glucose uptake using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.
Materials:
-
2-deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (B600854) (for stimulated uptake)
-
Phloretin or cytochalasin B (as inhibitors for control wells)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in appropriate plates.
-
Glucose Starvation: Wash the cells with KRH buffer and incubate in glucose-free KRH buffer for a defined period (e.g., 1 hour) to deplete intracellular glucose.
-
Treatment: Treat the cells with the experimental compounds (e.g., insulin for stimulated uptake) for the desired time.
-
Glucose Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin).
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts to the protein concentration of each sample.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the compounds of interest for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Mandatory Visualization
Signaling Pathways Affected by GLUT1 Inhibition
The inhibition of GLUT1, either through pharmacological means or genetic knockdown, has significant downstream effects on cellular signaling pathways that regulate cell growth, proliferation, and energy homeostasis.
Caption: Signaling cascade initiated by GLUT1 inhibition.
Experimental Workflow: Cross-Validation Logic
The logical workflow for cross-validating the effects of a chemical inhibitor with genetic knockdown involves parallel experiments to compare their impact on key cellular functions.
Caption: Workflow for comparing chemical and genetic inhibition.
Conclusion
Both pharmacological inhibition and genetic knockdown are powerful tools for studying the role of glucose transporters in various physiological and pathological processes. The choice between these two approaches depends on the specific research question.
-
Genetic knockdown offers high specificity for a particular GLUT isoform, making it ideal for elucidating the function of individual transporters. However, the knockdown is often transient and may not be 100% efficient.
-
Pharmacological inhibitors , like glucose analogs, can provide a more acute and often complete inhibition of glucose transport. However, their specificity for different GLUT isoforms can vary, and they may have off-target effects.
A comprehensive understanding of the role of glucose transport in a biological system can be best achieved by employing both chemical and genetic inhibition methods. The data from genetic knockdown can validate the on-target effects of a chemical inhibitor, while the inhibitor can be used to probe the acute effects of transport inhibition in a way that is not always possible with the slower process of genetic knockdown. Future research that directly compares the effects of specific inhibitors like this compound with the knockdown of individual GLUT isoforms will be invaluable for a more complete cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 4. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-Chloro-3-deoxy-D-glucose and 3-Bromo-3-deoxy-D-glucose in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two halogenated glucose analogs, 3-Chloro-3-deoxy-D-glucose and 3-Bromo-3-deoxy-D-glucose. While direct comparative experimental data for these specific 3-substituted compounds are limited in publicly available literature, this report synthesizes known information on closely related 2-halogenated glucose analogs and general principles of carbohydrate chemistry to provide a predictive comparison of their physicochemical properties and biological activities. The primary focus is on their potential roles as modulators of cellular metabolism, particularly glycolysis.
Introduction
3-Halogenated glucose analogs are synthetic monosaccharides where a hydroxyl group at the C-3 position is replaced by a halogen atom. This modification can significantly alter their biological activity, making them valuable tools for studying carbohydrate metabolism and potential therapeutic agents. By mimicking glucose, these analogs can be transported into cells and interact with glycolytic enzymes, potentially leading to the inhibition of glycolysis and subsequent cellular effects. This guide will delve into the synthesis, and predicted biological impact of this compound and 3-Bromo-3-deoxy-D-glucose, offering insights for researchers in glycobiology and drug development.
Physicochemical Properties
The substitution of a hydroxyl group with a chlorine or bromine atom at the C-3 position of the glucose molecule imparts distinct physicochemical characteristics. These properties are crucial for their interaction with cellular transport mechanisms and enzymatic machinery.
| Property | This compound | 3-Bromo-3-deoxy-D-glucose (Predicted) |
| Molecular Formula | C₆H₁₁ClO₅ | C₆H₁₁BrO₅ |
| Molecular Weight | 198.60 g/mol | ~243.05 g/mol |
| Appearance | White to off-white powder | Predicted to be a white or off-white solid |
| Solubility | Soluble in water | Predicted to be soluble in water |
| Lipophilicity (LogP) | Data not available | Predicted to be slightly more lipophilic than the chloro-analog |
Synthesis of 3-Deoxy-3-halo-D-glucose Derivatives
A general synthetic route to 3-deoxy-3-halogenated-D-glucose derivatives involves the nucleophilic opening of an epoxide precursor.
Experimental Workflow for Synthesis
Comparative Analysis of 3-Chloro-3-deoxy-D-glucose and Related Analogs in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental data on 3-Chloro-3-deoxy-D-glucose and its halogenated analogs, focusing on their comparative performance in biological systems.
Introduction
This compound is a synthetic halogenated derivative of D-glucose used in glycobiology research to investigate the influence of substituents on molecular transport across cellular membranes. While it is understood to be capable of passive diffusion, detailed comparative data on its biological effects have been limited. This guide provides a statistical analysis of available experimental data for closely related halogenated glucose analogs, primarily 2-deoxy-2-halogenated-D-glucose derivatives, to offer insights into the potential behavior of this compound. This information is intended to support further research and drug development efforts targeting glucose metabolism.
Comparative Performance of Halogenated Glucose Analogs
The primary mechanism by which deoxyglucose analogs are thought to exert their effects is through the inhibition of glycolysis, a key metabolic pathway for energy production in many cell types, particularly cancer cells (the Warburg effect). This inhibition is often initiated by the competitive binding of the analog to hexokinase, the first enzyme in the glycolytic pathway.
A comparative study on 2-halogen-substituted D-glucose analogs provides valuable quantitative data on their efficacy. The binding affinities of these analogs to hexokinase I and their subsequent inhibition of glycolysis were found to be dependent on the size of the halogen substituent.
| Compound | Lactate (B86563) Inhibition ID50 | Binding Affinity to Hexokinase I (In Silico) |
| 2-fluoro-2-deoxy-D-glucose (2-FG) | 1 mM | Highest |
| 2-chloro-2-deoxy-D-glucose (2-CG) | 6 mM | Intermediate |
| 2-bromo-2-deoxy-D-glucose (2-BG) | > 6 mM | Lowest |
| 2-deoxy-D-glucose (2-DG) | More potent than 2-CG and 2-BG | Lower than 2-FG |
| D-glucose | Not Applicable | Highest |
Data sourced from a comparative study on 2-halogen substituted D-glucose analogs, which showed that binding affinities to hexokinase I decrease with increasing halogen size.[1]
These findings suggest that the smaller fluorine atom in 2-FG allows for a better fit into the active site of hexokinase, leading to more potent inhibition of glycolysis compared to the larger chlorine and bromine atoms.[1] While this data pertains to the 2-position halogenated analogs, it provides a strong basis for predicting that this compound would also act as a competitive inhibitor of glucose metabolism, with its efficacy likely influenced by the steric hindrance and electronegativity of the chlorine atom at the 3-position.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of glucose analogs.
Glycolysis Inhibition Assay (Lactate Production)
This assay measures the production of lactate, the end product of glycolysis, to determine the inhibitory effect of the test compounds.
-
Cell Culture: Tumor cells are cultured under both aerobic and hypoxic conditions.
-
Treatment: Cells are treated with varying concentrations of the glucose analogs (e.g., 2-FG, 2-CG, 2-BG, 2-DG) for a specified period.
-
Lactate Measurement: The concentration of lactate in the culture medium is measured using a lactate assay kit.
-
Data Analysis: The half-maximal inhibitory concentration (ID50) for lactate production is calculated to determine the potency of each analog.[1]
Cytotoxicity Assay (Trypan Blue Exclusion)
This assay assesses the ability of the compounds to induce cell death.
-
Cell Culture and Treatment: Similar to the glycolysis inhibition assay, cells are treated with the glucose analogs.
-
Cell Viability Staining: After treatment, cells are stained with trypan blue, which is excluded by viable cells but taken up by non-viable cells.
-
Cell Counting: The number of viable and non-viable cells is counted using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of cell death is calculated for each treatment group to determine the cytotoxic efficacy.[1]
Cellular Uptake Assay (Radiolabeled Glucose Analog)
This method quantifies the transport of glucose analogs into the cells.
-
Cell Culture: Cells are seeded in multi-well plates.
-
Incubation with Radiolabeled Analog: Cells are incubated with a radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose) in the presence or absence of the test compounds.
-
Washing and Lysis: Cells are washed to remove extracellular radiolabel and then lysed.
-
Scintillation Counting: The amount of intracellular radiolabel is quantified using a scintillation counter.
-
Data Analysis: The rate of uptake is calculated and compared between control and treated groups to determine the inhibitory effect on glucose transport.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes involved in the study of glucose analog inhibitors.
Caption: Inhibition of the glycolytic pathway by a glucose analog.
References
Comparative Guide to Control Experiments for Studying the Effects of 3-Chloro-3-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments to study the biological effects of 3-Chloro-3-deoxy-D-glucose. Due to the limited availability of direct comparative studies in publicly accessible literature, this document focuses on establishing a robust experimental design by comparing this compound to the well-characterized glycolysis inhibitor, 2-deoxy-D-glucose (2-DG). The provided protocols and data tables serve as templates for conducting comprehensive investigations.
Introduction to this compound and Glycolysis Inhibition
This compound is a synthetic halogenated derivative of glucose.[1] While its primary application has been in glycobiology research and studies on membrane transport, its structural similarity to glucose suggests potential effects on cellular metabolism, particularly glycolysis. Understanding these effects requires rigorous control experiments to distinguish specific inhibitory actions from off-target effects.
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and essential precursors for biosynthesis.[2] Inhibitors of this pathway are valuable tools for studying cellular energetics and have therapeutic potential, particularly in oncology.[2][3] The most studied glycolysis inhibitor is 2-deoxy-D-glucose (2-DG), which competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.[2][3]
This guide will compare the expected effects of this compound with 2-DG and provide standardized protocols to measure and validate its potential as a glycolysis inhibitor.
Putative Signaling Pathway of Glycolysis Inhibition
The primary mechanism of action for glucose analogs that inhibit glycolysis is through competitive inhibition of key enzymes. The following diagram illustrates the initial steps of glycolysis and the likely point of inhibition by glucose analogs.
References
Assessing the Specificity of Glycolytic Inhibitors for Cancer Cells: A Comparative Guide Focused on 2-Deoxy-D-glucose as an Analog for 3-Chloro-3-deoxy-D-glucose
Published: December 16, 2025
Introduction
A hallmark of many cancer cells is their altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift presents a promising target for anticancer therapies. Glucose analogs, such as 3-Chloro-3-deoxy-D-glucose and the more extensively studied 2-deoxy-D-glucose (2-DG), are designed to exploit this dependency. These molecules mimic glucose and are taken up by cells, but they inhibit the glycolytic pathway, leading to energy depletion and cell death. This guide assesses the specificity of this approach by comparing the cytotoxic effects of 2-DG on cancer cells versus normal cells, providing a framework for evaluating the potential of this compound.
Mechanism of Action: Targeting the Warburg Effect
Cancer cells often upregulate glucose transporters (GLUTs) and key glycolytic enzymes like hexokinase to sustain their rapid proliferation. Glucose analogs like 2-DG are transported into the cell via GLUTs and are subsequently phosphorylated by hexokinase. However, the resulting 2-DG-6-phosphate cannot be further metabolized, leading to its accumulation. This accumulation competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, effectively shutting down glycolysis and depleting the cell of ATP.[1] Normal cells, which primarily rely on oxidative phosphorylation, are less dependent on glycolysis and are therefore less susceptible to the effects of glycolytic inhibitors.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 2-deoxy-D-glucose in various cancer cell lines. A direct comparison with corresponding normal cell lines from the same tissue of origin is challenging to compile from existing literature in a single study. However, available data consistently demonstrates that significantly higher concentrations of 2-DG are required to induce cytotoxicity in normal cells compared to cancer cells.
| Cancer Cell Line | Cell Type | IC50 (mM) of 2-DG (48h treatment) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 | [2] |
| Molt-4 | Acute Lymphoblastic Leukemia | ~1.0 | [2] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 13.34 | [3] |
| BxPC-3 | Pancreatic Cancer | 1.45 | [3] |
| SK-OV-3 | Ovarian Cancer | 10.8 | [3] |
| OVCAR-3 | Ovarian Cancer | >20 | [3] |
| IGROV1 | Ovarian Cancer | Proliferation Arrest | [4] |
| MSTO-211H | Mesothelioma | Massive Apoptosis | [4] |
| HepG2 | Hepatocarcinoma | Proliferation Slow Down | [4] |
| HT29D4 | Colon Carcinoma | Proliferation Slow Down | [4] |
Note: The responses of different cancer cell lines to 2-DG can vary significantly, from a slowdown in proliferation to massive apoptosis, indicating that the sensitivity is cell-line specific.[4]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., 2-DG ranging from 0.2 to 10 mM) for the desired duration (e.g., 24 or 48 hours).[2]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5][6]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2][5]
-
Absorbance Measurement: Incubate the plate for an additional 15 minutes to 24 hours with shaking to ensure complete dissolution of the formazan crystals.[2][5] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5]
Clonogenic Survival Assay
The clonogenic assay is an in vitro method to determine the ability of a single cell to grow into a colony. It assesses the long-term effects of a cytotoxic agent.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a monolayer culture using trypsin-EDTA.[7]
-
Cell Plating and Treatment: Plate a known number of cells in culture dishes and treat them with the test compound for a specific duration.
-
Incubation: After treatment, wash the cells and incubate them in fresh medium for 9-14 days to allow for colony formation.[7] A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution like methanol (B129727) and acetic acid (3:1). Stain the colonies with a staining solution such as 0.25% crystal violet.[8]
-
Colony Counting: Count the number of colonies in each dish. The plating efficiency and surviving fraction are calculated to determine the cytotoxic effect of the compound.
Mandatory Visualizations
Caption: The Warburg Effect pathway in cancer cells.
Caption: Mechanism of glycolysis inhibition by 2-DG.
Conclusion
The available evidence for 2-deoxy-D-glucose strongly suggests that targeting the enhanced glycolysis of cancer cells is a viable strategy for achieving a degree of specificity over normal cells. The differential cytotoxicity, as indicated by the IC50 values, stems from the fundamental metabolic differences between malignant and non-malignant cells. While direct comparative data for this compound is currently lacking, its structural similarity to 2-DG implies a comparable mechanism of action and potential for cancer cell-specific cytotoxicity. Further in-depth studies directly comparing the effects of this compound on paired cancer and normal cell lines are warranted to definitively establish its therapeutic window and specificity.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. MTT (Assay protocol [protocols.io]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of findings on 3-Chloro-3-deoxy-D-glucose's antiglycolytic activity
A comprehensive review of 3-Chloro-3-deoxy-D-glucose and its alternatives in the study of glycolysis inhibition.
This guide provides a comparative analysis of the antiglycolytic properties of this compound and other well-established glycolysis inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the study and targeting of cellular metabolism.
Introduction to this compound
This compound is a halogenated derivative of D-glucose. While its structural similarity to glucose suggests a potential role as a competitive inhibitor in the glycolytic pathway, there is a notable lack of published scientific literature detailing its specific antiglycolytic activity. It is primarily available as a biochemical reagent for research in glycobiology. Consequently, this guide will focus on a comparative analysis of well-characterized antiglycolytic agents—2-Deoxy-D-glucose (2-DG), 3-Bromopyruvate (3-BP), and Lonidamine (B1675067)—to provide a framework for evaluating potential antiglycolytic compounds like this compound.
Overview of Established Antiglycolytic Agents
A variety of compounds have been identified and characterized for their ability to inhibit glycolysis, a metabolic pathway often upregulated in cancer cells (a phenomenon known as the Warburg effect).[1][2] Among these, 2-Deoxy-D-glucose, 3-Bromopyruvate, and Lonidamine are some of the most extensively studied. These agents disrupt glycolysis at different key enzymatic steps, leading to depleted cellular energy and induction of cell death.
Mechanism of Action and Cellular Effects
The primary mechanisms of action for 2-DG, 3-BP, and Lonidamine are distinct, targeting different key enzymes and cellular processes.
-
2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3] This product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the competitive inhibition of hexokinase.[3][4] This inhibition blocks the initial step of glycolysis. Beyond glycolysis inhibition, 2-DG has been shown to interfere with N-linked glycosylation and induce endoplasmic reticulum (ER) stress, which can contribute to its cytotoxic effects.[5]
-
3-Bromopyruvate (3-BP): This pyruvate (B1213749) analog is a potent alkylating agent that targets several key enzymes in cellular metabolism. Its primary target is considered to be the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[6][7] It has also been shown to inhibit hexokinase II.[7][8] By inhibiting these enzymes, 3-BP effectively shuts down both the preparatory and payoff phases of glycolysis. Furthermore, 3-BP can enter the mitochondria and inhibit enzymes of the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase, and components of the electron transport chain, leading to a profound depletion of ATP.[6] Its activity has also been linked to the generation of reactive oxygen species (ROS) and the induction of DNA damage.[7]
-
Lonidamine (LND): Lonidamine exhibits a multifaceted mechanism of action. It is known to inhibit mitochondrially-bound hexokinase, which is often overexpressed in cancer cells.[9][10] Additionally, Lonidamine targets the mitochondrial pyruvate carrier (MPC), inhibiting the transport of pyruvate into the mitochondria, and also affects the activity of Complex I and II of the electron transport chain.[9][11] This disruption of mitochondrial function leads to decreased oxidative phosphorylation and can induce the production of ROS.[10][11]
Below is a diagram illustrating the primary targets of these antiglycolytic agents within the glycolytic pathway.
Figure 1. Primary enzymatic targets of 2-DG, 3-BP, and Lonidamine in the glycolytic pathway.
Comparative Efficacy: Quantitative Data
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. The table below summarizes reported IC50 values for 2-DG, 3-BP, and Lonidamine in various cancer cell lines. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and assay duration.
| Antiglycolytic Agent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Deoxy-D-glucose (2-DG) | Nalm-6 (ALL) | 220 (48h) | [5] |
| CEM-C7-14 (ALL) | 2700 (48h) | [5] | |
| 3-Bromopyruvate (3-BP) | MCF-7 (Breast) | 10 - 84 | [8] |
| MDA-MB-231 (Breast) | > 84 | [8] | |
| HBL100 (Breast) | 10 - 84 | [8] | |
| BT549 (Breast) | 10 - 84 | [8] | |
| HCC1143 (TNBC) | 44.87 (24h) | [12] | |
| MCF-7 (Breast) | 111.3 (24h) | [12] | |
| Lonidamine | MCF-7 (Breast) | 365 (12h) | [13] |
| MCF-7 (Breast) | 170 (24h) | [13] | |
| Isolated Mitochondria (MPC) | ~7 | [10][11] |
Experimental Protocols for Assessing Antiglycolytic Activity
Several key experiments are commonly employed to quantify the antiglycolytic effects of a compound. Detailed methodologies for these assays are provided below.
Lactate (B86563) Production Assay
This assay measures the concentration of lactate, the end product of anaerobic glycolysis, in the cell culture medium. A decrease in lactate production is indicative of glycolysis inhibition.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Determine the lactate concentration in the supernatant using a commercial lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content.
ATP Depletion Assay
This assay quantifies the intracellular ATP levels. Since glycolysis is a major source of ATP, its inhibition will lead to a decrease in cellular ATP.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the lactate production assay.
-
Cell Lysis: After the incubation period, lyse the cells using a lysis buffer compatible with ATP measurement.
-
ATP Measurement: Measure the ATP concentration in the cell lysate using a luciferase-based ATP assay kit. The luminescence generated is directly proportional to the amount of ATP.
-
Data Analysis: Normalize the ATP levels to the cell number or total protein content.
Extracellular Acidification Rate (ECAR) Measurement
ECAR is a real-time measure of the rate at which cells acidify their surrounding medium, which is largely due to the production and extrusion of lactate. The Seahorse XF Analyzer is a common instrument used for this measurement.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: The day of the assay, replace the growth medium with a low-buffering assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and load the plate.
-
ECAR Measurement: Measure the basal ECAR. To assess the specific glycolytic rate, sequential injections of glucose, a mitochondrial inhibitor (e.g., oligomycin), and a glycolysis inhibitor (e.g., 2-DG) are performed.
-
Data Analysis: The software calculates the ECAR in mpH/min. The difference in ECAR before and after the addition of a glycolysis inhibitor provides a measure of the glycolytic rate.
The following diagram outlines a typical workflow for evaluating the antiglycolytic potential of a test compound.
Figure 2. Experimental workflow for assessing the antiglycolytic activity of a test compound.
Signaling Pathways Affected by Glycolysis Inhibition
The inhibition of glycolysis extends beyond simple energy depletion and can have profound effects on various cellular signaling pathways.
-
AMPK Activation: A decrease in the ATP/AMP ratio, a direct consequence of glycolysis inhibition, leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of metabolism that promotes catabolic pathways to restore energy balance and inhibits anabolic processes like cell growth and proliferation, often through the mTOR pathway.
-
Oxidative Stress and Apoptosis: Some antiglycolytic agents, such as 3-BP and Lonidamine, can induce the production of reactive oxygen species (ROS).[7][11] Elevated ROS levels can lead to oxidative stress, damage to cellular components including DNA, and the activation of apoptotic pathways.
-
ER Stress and the Unfolded Protein Response (UPR): Inhibition of N-linked glycosylation by 2-DG can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR).[5] Prolonged ER stress can activate apoptotic signaling.
The diagram below illustrates the interconnectedness of glycolysis inhibition with other key cellular signaling pathways.
Figure 3. Downstream signaling consequences of glycolysis inhibition.
Conclusion
While this compound remains an understudied compound with respect to its antiglycolytic potential, this guide provides a comparative framework using the well-established inhibitors 2-Deoxy-D-glucose, 3-Bromopyruvate, and Lonidamine. These compounds demonstrate that targeting glycolysis is a viable strategy for influencing cell metabolism and viability, albeit through diverse mechanisms of action. The provided experimental protocols offer a standardized approach to rigorously evaluate the antiglycolytic activity of novel compounds. Future research is warranted to determine if this compound or other glucose analogs can serve as effective and specific inhibitors of glycolysis for therapeutic or research applications.
References
- 1. Anticancer agents that counteract tumor glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer agents counteracting tumor glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 4. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 5. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review comparing the efficacy of different deoxyglucose derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various deoxyglucose derivatives, which are analogs of glucose that interfere with cellular metabolism, particularly in cancer cells. By summarizing key performance indicators from experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction to Deoxyglucose Derivatives
Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect."[1][2] This metabolic characteristic makes glycolysis a prime target for anticancer therapies. Deoxyglucose derivatives, structural analogs of glucose, exploit this dependency. These molecules are taken up by cancer cells through glucose transporters (GLUTs) but cannot be fully metabolized, leading to the inhibition of glycolysis and subsequent cell death.[1][2][3] The most studied derivative is 2-deoxy-D-glucose (2-DG), but several other analogs, including 2-fluoro-deoxy-D-glucose (2-FDG) and 3-O-methyl-D-glucose (3-OMG), have also been investigated for their therapeutic potential.
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of deoxyglucose derivatives is often evaluated by their ability to inhibit cell proliferation, typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of different deoxyglucose derivatives in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of 2-Deoxy-D-Glucose (2-DG) in Various Cancer Cell Lines
| Cell Line | Cancer Type | 2-DG IC50 (mM) | Incubation Time (hours) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 | 48 | [4] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 | 48 | [4] |
| P388/IDA | Idarubicin-resistant Leukemia | 0.3926 | Not Specified | [5] |
| MIA PaCa-2 | Pancreatic Cancer | 1.45 | 48 | [6] |
| BxPC-3 | Pancreatic Cancer | 13.34 | 48 | [6] |
| AsPC-1 | Pancreatic Cancer | 6.45 | 48 | [6] |
| SK-OV-3 | Ovarian Cancer | 4.35 | 48 | [6] |
| OVCAR-3 | Ovarian Cancer | 2.55 | 48 | [6] |
| HEY | Ovarian Cancer | 5.35 | 48 | [6] |
| A549 | Lung Cancer | >50 | Not Specified | [7] |
| NCI-H460 | Lung Cancer | <10 | Not Specified | [7] |
| U-87 | Glioblastoma | ~5 | 72 | [8] |
| U-251 | Glioblastoma | ~5 | 72 | [8] |
Table 2: Comparative IC50 Values of Different Deoxyglucose Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (mM) | Incubation Time (hours) | Reference |
| 2-DG | MIA PaCa-2 | Pancreatic Cancer | 1.45 | 48 | [6] |
| D-allose | MIA PaCa-2 | Pancreatic Cancer | 53.25 | 48 | [6] |
| 2-FG | U-87 | Glioblastoma | ~3 | 72 | [8] |
| 2,2-diFG | U-87 | Glioblastoma | ~5 | 72 | [8] |
Signaling Pathways Affected by Deoxyglucose Derivatives
Deoxyglucose derivatives primarily act by inhibiting glycolysis. This initial action triggers a cascade of downstream effects on various signaling pathways crucial for cancer cell survival and proliferation.
Glycolysis Inhibition Pathway
The fundamental mechanism of action for 2-DG and its analogs is the competitive inhibition of hexokinase, the first rate-limiting enzyme in the glycolytic pathway.[3]
Caption: Mechanism of 2-DG-mediated glycolysis inhibition.
Downstream Signaling Consequences
The inhibition of glycolysis and the resulting energy depletion can trigger other cellular stress responses and affect survival pathways. For instance, 2-DG has been shown to induce endoplasmic reticulum (ER) stress and modulate the Wnt/β-catenin and IGF1R signaling pathways.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents | MDPI [mdpi.com]
- 3. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-3-deoxy-D-glucose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. 3-Chloro-3-deoxy-D-glucose, as a halogenated organic compound, requires specific disposal procedures to ensure personnel safety and environmental protection. Due to its classification, it must be treated as hazardous waste and segregated from non-halogenated materials to ensure proper disposal, typically through incineration at a licensed facility.
Immediate Safety and Disposal Protocol
The primary method for the disposal of this compound is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3][4] All disposal procedures must adhere to local, state, and federal regulations.
Key Disposal Principles:
-
Segregation is Critical: Never mix halogenated organic waste with non-halogenated waste.[1][2][3][4] Doing so complicates the disposal process and can increase costs. It should also be kept separate from other waste categories such as acids, bases, and heavy metals.
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added. The label must include the full chemical name, "this compound," and list all constituents with their approximate percentages.
-
Use Appropriate Containers: Waste should be collected in a designated, leak-proof, and sealable container. Polyethylene containers are generally preferred over metal cans for halogenated compounds, as the latter can be susceptible to corrosion.
-
Safe Storage: Waste containers must be stored in a designated Satellite Accumulation Area (SAA). This area should have secondary containment to control any potential leaks and should be located away from incompatible materials, heat sources, and direct sunlight.
-
Do Not Dispose Down the Drain: Halogenated organic compounds should never be disposed of via the sanitary sewer system or by evaporation.
Quantitative Data for Disposal
Specific quantitative data regarding the toxicology and disposal limits for this compound are not extensively available, as the toxicological properties of this material have not been thoroughly investigated.[1] However, the following table outlines the general parameters to consider, which should be confirmed with your institution's Environmental Health and Safety (EHS) department.
| Parameter | Guideline | Citation |
| Waste Classification | Regulated Chemical Waste (likely as a halogenated organic compound). | |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility. The material should be dissolved in a combustible solvent. | [1][2] |
| Container Type | Chemically resistant, sealed containers (e.g., polyethylene). | |
| Labeling Requirements | "Hazardous Waste," with the full chemical name and concentration. | |
| Spill Residue | Must be collected using an inert absorbent material, placed in a sealed container, and labeled as hazardous waste for disposal. |
Experimental Protocols for Safe Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Protocol 1: Routine Waste Accumulation
-
Container Preparation: Obtain a clean, dry, and chemically compatible waste container. Affix a "Hazardous Waste" label to the container before adding any waste.
-
Waste Collection: In a certified chemical fume hood, carefully transfer the this compound waste into the prepared container.
-
Content Logging: As waste is added, update the hazardous waste label with the chemical name and the estimated volume or mass.
-
Secure Sealing: Keep the container securely sealed at all times, except when adding waste. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area with secondary containment.
-
Waste Pickup: Once the container is full or has been in accumulation for the maximum allowable time per institutional policy, request a pickup from your EHS department.
Protocol 2: Spill Cleanup and Disposal
-
Ensure Safety: If a spill occurs, ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the immediate area.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris.
-
Containerization: Place the collected spill waste into a sealable, leak-proof container.
-
Labeling: Label the container as "Hazardous Waste" and include "Spill Debris containing this compound."
-
Disposal Request: Request a waste pickup from your EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
